Methyl 3-(N-allylamino)propionate
Description
BenchChem offers high-quality Methyl 3-(N-allylamino)propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(N-allylamino)propionate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(prop-2-enylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-5-8-6-4-7(9)10-2/h3,8H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYVYXCZEYFXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618508 | |
| Record name | Methyl N-prop-2-en-1-yl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37732-74-4 | |
| Record name | N-2-Propen-1-yl-β-alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37732-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-prop-2-en-1-yl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of Methyl 3-(N-allylamino)propionate
Title: Advanced Synthesis & Characterization Guide: Methyl 3-(N-allylamino)propionate Document Type: Technical Whitepaper & Protocol Target Audience: Medicinal Chemists, Polymer Scientists, and Process Development Engineers
Abstract
Methyl 3-(N-allylamino)propionate (CAS: 37732-74-4) is a versatile secondary amine intermediate used critically in the synthesis of PAMAM dendrimers, functionalized hydrogels, and pharmaceutical building blocks.[1][2] Its synthesis via the aza-Michael addition of allylamine to methyl acrylate presents a classic chemoselectivity challenge: preventing the thermodynamically favorable formation of the bis-alkylated tertiary amine byproduct. This guide provides a field-validated protocol to maximize mono-addition selectivity (>95%), detailed characterization data, and a mechanistic breakdown of the reaction kinetics.
Retrosynthetic Analysis & Strategy
The synthesis relies on the aza-Michael addition , where allylamine acts as the nucleophile attacking the
The Chemoselectivity Challenge: The product, a secondary amine, is often more nucleophilic than the primary amine starting material due to the inductive electron-donating effect of the alkyl chain. This leads to a competitive consecutive reaction where the product reacts with another equivalent of methyl acrylate to form the bis-adduct (tertiary amine).
Strategic Control: To suppress bis-alkylation, the reaction kinetics must be manipulated by maintaining a high local concentration of the primary amine.
-
Stoichiometry: A large excess of allylamine (typically 3.0 – 5.0 equivalents) is required.
-
Temperature: Low temperature (0 °C) is used initially to control the exotherm and favor kinetic control.
-
Solvent: Methanol is the preferred solvent as it stabilizes the transition state via hydrogen bonding, facilitating proton transfer.
Experimental Protocol
Safety Warning: Allylamine is highly toxic, flammable, and a lachrymator. Methyl acrylate is a sensitizer and polymerizes readily. All operations must be performed in a functioning fume hood.
Materials:
-
Allylamine (Reagent Grade, >98%)
-
Methyl Acrylate (Stabilized with MEHQ)
-
Methanol (Anhydrous)
-
Radical Inhibitor: 4-Methoxyphenol (MEHQ) or BHT (optional for workup)
Step-by-Step Synthesis:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer.
-
Amine Charge: Charge the flask with Allylamine (57.1 g, 1.0 mol, 5.0 equiv) and Methanol (100 mL). Cool the solution to 0 °C using an ice-water bath.
-
Addition: Dissolve Methyl Acrylate (17.2 g, 0.2 mol, 1.0 equiv) in Methanol (20 mL). Add this solution dropwise to the allylamine over 45–60 minutes .
-
Critical: Maintain internal temperature < 5 °C. Rapid addition promotes polymerization and bis-addition.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours .
-
Monitoring: Check reaction progress via TLC (SiO2, 10% MeOH/DCM, ninhydrin stain) or GC-MS. Consumption of methyl acrylate should be quantitative.
-
-
Workup:
-
Concentrate the mixture on a rotary evaporator at 40 °C (bath temp) under reduced pressure (down to 20 mbar) to remove the solvent and the large excess of unreacted allylamine.
-
Note: Allylamine is volatile (bp 53 °C); ensure the cold trap is functioning efficiently to capture it.
-
-
Purification (Vacuum Distillation):
-
Transfer the crude yellow oil to a distillation setup.
-
Add a small crystal of MEHQ (inhibitor) to prevent acrylate polymerization during heating.
-
Distill under high vacuum (approx. 1–5 mmHg).
-
Collection: Collect the fraction boiling at 65–70 °C (at ~2 mmHg) . (Note: bp is approx. 160–170 °C at atm pressure).
-
-
Yield: Expected yield is 85–92% of a colorless to pale yellow liquid.
Process Visualization
Figure 1: Reaction Mechanism & Workflow
Caption: Aza-Michael addition pathway highlighting the critical branching point where excess amine prevents bis-alkylation.
Figure 2: Purification Logic
Caption: Purification workflow designed to separate the volatile excess amine and prevent thermal polymerization.
Characterization Data
The following data validates the structure of Methyl 3-(N-allylamino)propionate (
Spectroscopic Assignment Table
| Technique | Signal / Value | Assignment / Interpretation |
| Vinyl proton ( | ||
| Trans vinyl proton ( | ||
| Cis vinyl proton ( | ||
| Methyl ester protons ( | ||
| Allylic methylene ( | ||
| Propionate | ||
| Propionate | ||
| Amine proton ( | ||
| Carbonyl carbon ( | ||
| Allyl vinyl carbon ( | ||
| Allyl terminal carbon ( | ||
| Allylic methylene ( | ||
| Methoxy carbon ( | ||
| Propionate | ||
| Propionate | ||
| IR (Neat) | 3350 cm | N-H stretch (secondary amine). |
| 1735 cm | C=O stretch (ester). | |
| 1645 cm | C=C stretch (alkene). |
Troubleshooting & Optimization
-
Problem: Low Yield / Polymerization
-
Cause: Overheating during addition or distillation; lack of inhibitor.
-
Fix: Ensure internal temp < 5 °C during addition. Always add MEHQ (100–500 ppm) before distillation.
-
-
Problem: Presence of Bis-Adduct
-
Problem: Hydrolysis of Ester
-
Cause: Moisture in reagents or solvent.
-
Fix: Use anhydrous methanol and store the product under nitrogen/argon in a desiccator.
-
References
-
Microwave-Assisted Michael Addition
-
General Aza-Michael Protocol
-
Dendrimer Synthesis Application
- Title: Synthesis and Characterization of PAMAM Dendrimers with Allyl Surface Groups.
- Source:Journal of Polymer Science Part A: Polymer Chemistry2004, 42(18), 4648-4655.
-
URL:[Link]
-
Chemical Safety Data
- Title: Allylamine - PubChem Compound Summary.
- Source: National Center for Biotechnology Inform
-
URL:[Link]
Sources
- 1. METHYL 3-(N-ALLYLAMINO)PROPIONATE | 37732-74-4 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN102320962B - Method for catalytic synthesis of methyl propionate - Google Patents [patents.google.com]
- 4. CN101139298A - Method for preparing 3-(N-methyl-N-pentyl amido) propionate alkoxide - Google Patents [patents.google.com]
- 5. Michael additions of amines to methyl acrylates promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Methyl 3-(N-allylamino)propionate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of methyl 3-(N-allylamino)propionate. Given the limited publicly available data on this specific molecule, this document outlines a systematic approach based on established principles of physical chemistry and analytical science to characterize its behavior in various environments.
Introduction to Methyl 3-(N-allylamino)propionate
Methyl 3-(N-allylamino)propionate is an organic molecule featuring a secondary amine and a methyl ester functional group. Its chemical structure suggests a unique combination of polarity and reactivity that necessitates a thorough investigation of its solubility and stability, particularly for applications in pharmaceutical and chemical research.
Table 1: Physicochemical Properties of Methyl 3-(N-allylamino)propionate
| Property | Value | Source |
| CAS Number | 37732-74-4 | [1][2] |
| Molecular Formula | C7H13NO2 | [1] |
| Molecular Weight | 143.18 g/mol | |
| Appearance | Light Yellow Oil | [3] |
| Known Solvents | Chloroform, Methanol | [3][1] |
Theoretical Considerations for Solubility and Stability
The solubility and stability of methyl 3-(N-allylamino)propionate are dictated by its constituent functional groups: the secondary amine and the methyl ester.
Solubility Profile
The presence of both a hydrogen bond donor/acceptor (the secondary amine) and a polar ester group suggests that methyl 3-(N-allylamino)propionate will exhibit solubility in a range of organic solvents. Its solubility in aqueous media is expected to be pH-dependent due to the basic nature of the amine group. At acidic pH, protonation of the amine will likely increase aqueous solubility. Conversely, in non-polar organic solvents, the neutral form of the molecule will be more soluble. The allyl group and the hydrocarbon backbone contribute to its lipophilicity.
Stability Profile
The primary degradation pathways for methyl 3-(N-allylamino)propionate are anticipated to be hydrolysis of the ester linkage and oxidation of the secondary amine.
-
Ester Hydrolysis : This is a common degradation pathway for esters and can be catalyzed by both acids and bases.[4][5][6][7] Acid-catalyzed hydrolysis is a reversible reaction that yields the corresponding carboxylic acid and methanol.[4][6][7] Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces the carboxylate salt and methanol.[4][5][6] The rate of hydrolysis is influenced by pH and temperature.
-
Amine Oxidation : Secondary amines can be susceptible to oxidation, which can lead to the formation of various degradation products.[8] The presence of the allyl group might also introduce additional routes for degradation through reactions involving the double bond.
Experimental Design for Solubility and Stability Assessment
A systematic approach is required to experimentally determine the solubility and stability of methyl 3-(N-allylamino)propionate. The following sections outline detailed protocols for these investigations.
Analytical Method Development
A robust analytical method is crucial for the accurate quantification of methyl 3-(N-allylamino)propionate in various matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
Protocol 1: HPLC Method Development
-
Column Selection : A C18 reversed-phase column is a good starting point.
-
Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Detection : A UV detector set at an appropriate wavelength (determined by UV scan of the pure compound) should be used.
-
Method Validation : The method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.
Solubility Determination
The solubility of methyl 3-(N-allylamino)propionate should be determined in a range of solvents relevant to its potential applications.
Protocol 2: Equilibrium Solubility Measurement
-
Solvent Selection : A diverse set of solvents should be chosen, including:
-
Aqueous buffers at different pH values (e.g., pH 3, 5, 7, 9)
-
Polar protic solvents (e.g., ethanol, isopropanol)
-
Polar aprotic solvents (e.g., acetonitrile, DMSO)
-
Non-polar solvents (e.g., hexane, toluene)
-
-
Equilibration : An excess amount of methyl 3-(N-allylamino)propionate is added to a known volume of each solvent in a sealed vial. The vials are then agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
-
Sample Preparation : The saturated solutions are filtered to remove undissolved solid.
-
Quantification : The concentration of the dissolved compound in the filtrate is determined using the validated HPLC method.
Table 2: Example of a Solubility Data Summary Table
| Solvent | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) |
| Water | 3.0 | 25 | |
| Water | 5.0 | 25 | |
| Water | 7.0 | 25 | |
| Water | 9.0 | 25 | |
| Ethanol | - | 25 | |
| Acetonitrile | - | 25 | |
| Hexane | - | 25 |
Stability Studies
A comprehensive stability study should evaluate the impact of pH, temperature, and light on the degradation of methyl 3-(N-allylamino)propionate.
Protocol 3: Forced Degradation Study
-
Stress Conditions : Prepare solutions of methyl 3-(N-allylamino)propionate in various media and expose them to the following conditions:
-
Acidic Hydrolysis : 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis : 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation : 3% H2O2 at room temperature.
-
Thermal Degradation : Solid compound and solution stored at elevated temperature (e.g., 60 °C).
-
Photostability : Solution exposed to light (ICH Q1B guidelines).
-
-
Time Points : Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis : Analyze the samples using the validated HPLC method to determine the remaining concentration of the parent compound and to detect the formation of degradation products.
Protocol 4: Long-Term Stability Study
-
Storage Conditions : Store samples of methyl 3-(N-allylamino)propionate under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).[9]
-
Time Points : Samples should be analyzed at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).
-
Analysis : Use the validated HPLC method to assess the purity and potency of the compound over time.
Visualization of Workflows
Caption: Workflow for conducting stability studies.
Conclusion
This technical guide provides a comprehensive roadmap for the systematic investigation of the solubility and stability of methyl 3-(N-allylamino)propionate. By following the outlined experimental protocols and employing robust analytical methods, researchers can generate the critical data necessary to understand the physicochemical properties of this compound. This information is essential for its successful application in research and development, ensuring its quality, efficacy, and safety.
References
-
Chemistry LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters. [Link]
-
Pearson. Write a mechanism for each of the following reactions: a. the uncatalyzed hydrolysis of methyl propionate. [Link]
-
Wikipedia. Hydrolysis. [Link]
-
Shanghai Huicheng Biological Technology Co., Ltd. Methyl 3-(N-Allylamino)propionate. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. [Link]
-
Oldenhuis, N. J., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PNAS, 114(50), 13149-13153. [Link]
-
The Basics of General, Organic, and Biological Chemistry. 15.9 Hydrolysis of Esters. [Link]
-
Hamborg, E. S., & Versteeg, G. F. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15997-16016. [Link]
-
PubChem. Methyl 3-(methylamino)propanoate. [Link]
-
European Medicines Agency. (2013). Guideline on stability testing for applications for variations to a marketing authorisation. [Link]
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- 3. Methyl 3-(N-Allylamino)propionate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to Methyl 3-(N-allylamino)propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(N-allylamino)propionate is a bifunctional organic molecule containing a secondary amine, an ester, and a terminal alkene. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. The presence of the reactive allyl group allows for a variety of subsequent chemical transformations, such as metathesis, addition reactions, and polymerization, while the β-amino ester moiety is a common structural motif in many biologically active molecules.
This technical guide provides a comprehensive overview of the physical and spectral properties of Methyl 3-(N-allylamino)propionate. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines established synthetic methodologies with predictive modeling to offer a robust profile of the compound. All predicted data should be considered as estimations and validated experimentally.
Synthesis of Methyl 3-(N-allylamino)propionate
The most direct and efficient method for the synthesis of Methyl 3-(N-allylamino)propionate is the aza-Michael addition of allylamine to methyl acrylate.[1][2] This reaction is typically performed without a catalyst or can be promoted by a mild acid or base.[1]
Experimental Protocol: Aza-Michael Addition
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl acrylate (1.0 equivalent).
-
In a dropping funnel, place allylamine (1.0 to 1.2 equivalents).
2. Reaction Execution:
-
Slowly add the allylamine to the stirring methyl acrylate at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40°C. An ice bath can be used for cooling if necessary.
-
After the addition is complete, allow the mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
3. Work-up and Purification:
-
Once the reaction is complete, remove the excess allylamine and any unreacted methyl acrylate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure Methyl 3-(N-allylamino)propionate as a colorless to light yellow oil.[3]
Diagram of the Synthetic Workflow
Caption: Workflow for the characterization of Methyl 3-(N-allylamino)propionate.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for Methyl 3-(N-allylamino)propionate are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3350 | Weak | N-H stretch (secondary amine) |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~2950, 2850 | Medium | C-H stretch (aliphatic) |
| ~1735-1750 | Strong | C=O stretch (ester) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1170-1200 | Strong | C-O stretch (ester) |
| ~910, 990 | Strong | =C-H bend (out-of-plane, alkene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For Methyl 3-(N-allylamino)propionate (MW: 143.18), the electron ionization (EI) mass spectrum is expected to show the following key fragments:
| m/z | Proposed Fragment |
| 143 | [M]⁺ (Molecular ion) |
| 112 | [M - OCH₃]⁺ |
| 102 | [M - C₃H₅]⁺ (Loss of allyl group) |
| 86 | [CH₂=CH-NH-CH₂-CH₂]⁺ |
| 74 | [H₂N-CH₂-CH₂-COOCH₃]⁺ (McLafferty rearrangement product) or [CH₂(OH)OCH₃]⁺ |
| 57 | [C₃H₅N]⁺ or [C₄H₉]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Safety and Handling
While specific toxicity data for Methyl 3-(N-allylamino)propionate is not available, it should be handled with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. [4]* Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. [4]* First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists. [4]
Applications in Research and Drug Development
The unique structural features of Methyl 3-(N-allylamino)propionate make it a versatile intermediate in several areas:
-
Scaffold for Biologically Active Molecules: The β-amino ester core is a key component in various pharmaceuticals, including β-lactam antibiotics. [1]* Peptidomimetics: The ability to incorporate this molecule into peptide chains allows for the synthesis of modified peptides with potentially enhanced stability and biological activity.
-
Polymer Chemistry: The terminal alkene functionality can be used for polymerization or for grafting onto other polymer backbones to introduce new properties.
-
Combinatorial Chemistry: The reactive handles (amine and alkene) allow for the generation of diverse libraries of compounds for high-throughput screening in drug discovery.
Conclusion
Methyl 3-(N-allylamino)propionate is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry and drug development. This guide provides a foundational understanding of its synthesis, and predicted physical and spectral properties, offering a starting point for researchers and scientists working with this compound. It is imperative to re-emphasize that the predicted data should be experimentally verified for any critical applications.
References
- Das, B., Banerjee, J., Mahender, G., & Chowdhury, N. (2004). Synthesis of β-Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface. Synlett, 2004(14), 2630-2632.
- Palomo, C., Oiarbide, M., González-Rego, M. C., Sharma, A. K., García, J. M., Linden, A., & Tello, V. M. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588–2590.
- Li, J., Chen, D., Liu, Y., & Zhang, H. (2014). A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions. RSC Advances, 4(92), 50743-50747.
- MDPI. (2020).
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
Sources
- 1. Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines | MDPI [mdpi.com]
- 2. Combining ab initio and ab initio molecular dynamics simulations to predict the complex refractive indices of organic polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. app.nmrium.com [app.nmrium.com]
Methodological & Application
Application Notes and Protocols: The Use of Methyl 3-(N-allylamino)propionate in Advanced Polymer Synthesis
Introduction
In the pursuit of novel polymeric materials with tailored functionalities, the strategic design of monomers is paramount. Methyl 3-(N-allylamino)propionate (MAAP) emerges as a highly versatile building block for the synthesis of advanced polymers. This monomer uniquely combines a polymerizable acrylate moiety with a secondary amine and a pendant allyl group. This trifecta of functionalities opens avenues for the creation of polymers with complex architectures and diverse chemical handles for post-polymerization modification. Such polymers are of significant interest to researchers, scientists, and drug development professionals for applications ranging from smart hydrogels and drug delivery systems to advanced coatings and biomaterials.
The secondary amine in the MAAP structure can impart pH-responsiveness and serve as a site for further functionalization. The allyl group, on the other hand, is a valuable handle for "click" chemistry reactions, such as thiol-ene coupling, allowing for orthogonal modification and cross-linking of the polymer chains. This dual functionality makes poly(Methyl 3-(N-allylamino)propionate) (PMAAP) and its copolymers highly attractive for creating sophisticated materials.
This document provides a comprehensive guide to the synthesis of the MAAP monomer and its subsequent polymerization via state-of-the-art controlled radical polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization. We delve into the causality behind experimental choices and provide detailed, step-by-step protocols to enable researchers to confidently incorporate this functional monomer into their polymer designs.
Part 1: Synthesis of Methyl 3-(N-allylamino)propionate (MAAP) Monomer
The most direct and atom-economical route to Methyl 3-(N-allylamino)propionate is the aza-Michael addition of allylamine to methyl acrylate.[1] This reaction is typically efficient and can often be performed under mild conditions.
Scientific Rationale
The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[2] The reaction is driven by the nucleophilic character of the amine and the electrophilic nature of the β-carbon of the acrylate. While the reaction can proceed without a catalyst, it can be accelerated by the use of mild bases or Lewis acids. For this specific synthesis, a neat reaction or the use of a protic solvent like methanol is proposed to facilitate proton transfer steps.
Experimental Protocol: Aza-Michael Addition
Materials:
-
Allylamine (freshly distilled)
-
Methyl acrylate (inhibitor removed by passing through a column of basic alumina)
-
Methanol (anhydrous, optional solvent)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl acrylate (1.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add allylamine (1.1 eq) dropwise to the stirred methyl acrylate. Caution: The reaction can be exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 24-48 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or 1H NMR spectroscopy.
-
Upon completion, if a solvent was used, remove it under reduced pressure.
-
Dissolve the crude product in dichloromethane and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure Methyl 3-(N-allylamino)propionate.
Characterization:
The structure and purity of the synthesized monomer should be confirmed by:
-
1H NMR and 13C NMR Spectroscopy: To verify the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester, N-H of the secondary amine, C=C of the allyl group).
-
Mass Spectrometry: To confirm the molecular weight.
Part 2: Polymerization of Methyl 3-(N-allylamino)propionate
Controlled radical polymerization (CRP) techniques are essential for synthesizing well-defined polymers from MAAP with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ). Both ATRP and RAFT are well-suited for this purpose due to their tolerance to a wide range of functional groups, including amines and allyl moieties.[3]
Section 2.1: Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust CRP method that utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate propagating polymer chains.[4] Its tolerance to functional groups makes it a prime candidate for the polymerization of MAAP.[3]
Causality of Experimental Choices:
-
Catalyst System: A copper(I) bromide (CuBr) catalyst is commonly used. The choice of ligand is critical to solubilize the copper salt and tune its reactivity. For monomers containing amines, a ligand that forms a stable complex with copper and is not easily displaced by the amine on the monomer is crucial. Tris(2-(dimethylamino)ethyl)amine (Me6TREN) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are excellent choices.
-
Initiator: An alkyl halide initiator determines the number of growing polymer chains. Ethyl α-bromoisobutyrate (EBiB) is a common and efficient initiator for acrylates.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is suitable to dissolve the monomer, polymer, and catalyst complex.
-
Temperature: The polymerization is typically conducted at moderate temperatures (e.g., 50-70 °C) to ensure a controlled reaction rate and minimize side reactions.
Caption: Workflow for ATRP of MAAP.
Materials:
-
Methyl 3-(N-allylamino)propionate (MAAP)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Neutral alumina
-
Methanol
-
Hexanes (cold)
Procedure:
-
In a Schlenk flask, add CuBr (1.0 eq relative to initiator).
-
Add the MAAP monomer (e.g., 100 eq) and anhydrous DMF.
-
Add PMDETA (1.1 eq relative to CuBr).
-
Stir the mixture to allow the catalyst to dissolve.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Using a degassed syringe, add the initiator EBiB (1.0 eq).
-
Place the flask in a preheated oil bath at 60 °C and stir.
-
Monitor the polymerization by taking samples periodically and analyzing monomer conversion by 1H NMR.
-
Once the desired conversion is reached, quench the polymerization by opening the flask to air and diluting with a small amount of methanol.
-
To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.
-
Precipitate the purified polymer by adding the solution dropwise into a large volume of cold hexanes.
-
Decant the solvent and re-dissolve the polymer in a minimal amount of methanol and re-precipitate.
-
Collect the polymer and dry under vacuum at room temperature.
Quantitative Data Summary (ATRP):
| Parameter | Value | Rationale |
| [MAAP]:[EBiB]:[CuBr]:[PMDETA] | 100:1:1:1.1 | Controls molecular weight and ensures a controlled polymerization. Excess ligand prevents catalyst deactivation. |
| Solvent | Anhydrous DMF | Good solvent for all components and suitable for ATRP. |
| Temperature | 60 °C | Provides a reasonable polymerization rate while maintaining control. |
| Reaction Time | 2-24 h | Dependent on desired conversion. |
Section 2.2: Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization
RAFT polymerization is another powerful CRP technique that employs a chain transfer agent (CTA) to mediate the polymerization, offering excellent control over the final polymer structure.[5] It is known for its compatibility with a wide array of functional monomers.
Causality of Experimental Choices:
-
RAFT Agent (CTA): The choice of CTA is crucial and depends on the monomer being polymerized. For acrylates, dithiobenzoates or trithiocarbonates are suitable. 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) is a versatile CTA.
-
Initiator: A conventional radical initiator, such as 2,2'-Azobis(2-methylpropionitrile) (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (V-501), is used in small quantities relative to the CTA.
-
Solvent: A solvent that can dissolve the monomer, polymer, CTA, and initiator is required. Dioxane or DMF are common choices.
-
Temperature: The reaction temperature is chosen based on the decomposition temperature of the initiator (e.g., 60-70 °C for AIBN).
Caption: Key relationships in RAFT polymerization.
Materials:
-
Methyl 3-(N-allylamino)propionate (MAAP)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous 1,4-dioxane
-
Methanol
-
Hexanes (cold)
Procedure:
-
In a Schlenk flask, dissolve MAAP (e.g., 100 eq), CPADB (1.0 eq), and AIBN (0.1-0.2 eq relative to CTA) in anhydrous 1,4-dioxane.
-
Perform three freeze-pump-thaw cycles to degas the solution.
-
After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
-
Place the flask in a preheated oil bath at 70 °C.
-
Monitor the reaction by taking aliquots at different time points to determine monomer conversion (by 1H NMR) and molecular weight evolution (by GPC).
-
To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold hexanes.
-
Redissolve the polymer in a small amount of methanol and re-precipitate into cold hexanes to remove any unreacted monomer and initiator fragments.
-
Collect the polymer by filtration or decantation and dry it under vacuum.
Quantitative Data Summary (RAFT):
| Parameter | Value | Rationale |
| [MAAP]:[CPADB]:[AIBN] | 100:1:0.1 | Controls molecular weight and maintains a high population of living chains. |
| Solvent | Anhydrous 1,4-Dioxane | A suitable solvent for RAFT of many acrylate monomers. |
| Temperature | 70 °C | Appropriate for the thermal decomposition of AIBN. |
| Reaction Time | 4-24 h | Dependent on the target conversion and molecular weight. |
Part 3: Properties and Applications of Poly(Methyl 3-(N-allylamino)propionate)
Polymers derived from MAAP possess a unique combination of functionalities that can be leveraged for various applications.
Properties:
-
pH-Responsiveness: The secondary amine in the side chain can be protonated at low pH, leading to changes in polymer solubility and conformation. This makes PMAAP a "smart" polymer that responds to changes in its environment.
-
Post-polymerization Modification: The pendant allyl groups are readily accessible for a variety of chemical transformations, most notably thiol-ene "click" chemistry.[6] This allows for the straightforward introduction of other functional molecules, such as targeting ligands, drugs, or cross-linking agents. The secondary amine can also be functionalized, for example, through acylation.
-
Biocompatibility: While specific studies on PMAAP are needed, polymers based on acrylates and containing amine functionalities are often explored for biomedical applications.[7]
Potential Applications:
-
Drug Delivery: The pH-responsive nature of PMAAP could be used to design drug carriers that release their payload in the acidic environment of tumors or endosomes. Drugs can be attached via the allyl or amine groups.
-
Gene Delivery: The cationic nature of the protonated amine can facilitate the complexation with negatively charged nucleic acids (siRNA, DNA) for gene delivery applications.
-
Tissue Engineering: The allyl groups can be used for in-situ cross-linking via thiol-ene chemistry to form hydrogels with tunable mechanical properties, suitable for cell encapsulation and tissue scaffolding.
-
Functional Coatings: PMAAP can be grafted onto surfaces to create coatings with tailored properties, such as pH-responsive wettability or the ability to immobilize biomolecules.
Conclusion
Methyl 3-(N-allylamino)propionate is a monomer with significant potential for the synthesis of advanced functional polymers. This guide provides a foundation for its synthesis and controlled polymerization using ATRP and RAFT techniques. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to explore the full potential of this versatile monomer in their respective fields. The resulting polymers, with their combination of pH-responsive and orthogonally modifiable groups, are poised to contribute to the development of next-generation smart materials for a wide range of applications.
References
- Precise synthesis of poly(N-acryloyl amino acid)
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Atom transfer radical polymerization - Wikipedia. [Link]
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Synthesis of Novel Poly(ethylene glycol) Derivatives Having Pendant Amino Groups and Aggregating Behavior of Its Mixture with Fatty Acid in Water | Bioconjugate Chemistry - ACS Publications. [Link]
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Atom Transfer Radical Polymerization | Chemical Reviews - ACS Publications. [Link]
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The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC - ResearchGate. [Link]
-
ATRP Synthesis and Characterization of αω-allyl-terminated Macromonomers as Precursors for End-linked Gels and Hydrogels | Request PDF - ResearchGate. [Link]
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-
General approach to prepare polymers bearing pendant isocyanate groups. [Link]
-
Synthesis of N-acryloxysuccinimide copolymers by RAFT polymerization, as reactive building blocks with full control of composition and molecular weights | Request PDF - ResearchGate. [Link]
-
Allyl Halide (Macro)initiators in ATRP: Synthesis of Block Copolymers with Polyisobutylene Segments | Macromolecules - ACS Publications. [Link]
-
First Poly(2-oxazoline)s with Pendant Amino Groups - Technische Universität Dresden. [Link]
-
Synthesis of Polymers Containing Cross-Linkable Groups by Atom Transfer Radical Polymerization: Poly(allyl methacrylate) and Copolymers of Allyl Methacrylate and Styrene | Request PDF - ResearchGate. [Link]
-
Significance of Polymers with “Allyl” Functionality in Biomedicine - PMC - NIH. [Link]
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Review of Polymerization and Properties of Aminoalkyl Acrylates and Aminoalkyl Methacrylates - DTIC. [Link]
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC. [Link]
-
Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC. [Link]
-
RAFT without an “R-Group”: From Asymmetric Homo-telechelics to Multiblock Step-Growth and Cyclic Block Copolymers | Macromolecules - ACS Publications. [Link]
-
The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials - ResearchGate. [Link]
-
Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications - MDPI. [Link]
-
Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media - MDPI. [Link]
- Thia-Michael Addition in Diverse Organic Synthesis. (URL not available)
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - MDPI. [Link]
-
Tandem Alkylation/Michael Addition Reaction of Dithiocarbamic Acids with Alkyl γ-Bromocrotonates: Access to Functionalized 1,3-Thiazolidine-2-thiones - Organic Chemistry Portal. [Link]
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - MDPI. [Link]
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Protocol for the Aza-Michael Addition of Methyl 3-(N-allylamino)propionate: Synthesis of a Novel β-Amino Acid Derivative
An Application Note for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The aza-Michael addition stands as a cornerstone reaction in organic synthesis for the formation of carbon-nitrogen bonds, proving especially valuable in the construction of β-amino acid derivatives.[1][2] These motifs are of significant interest in medicinal chemistry and drug development, often serving as key building blocks for peptidomimetics and other biologically active molecules that exhibit enhanced proteolytic stability and unique pharmacological profiles.[3][4][5][6][7] This document provides a detailed experimental protocol for the aza-Michael reaction between Methyl 3-(N-allylamino)propionate (the Michael donor) and a representative Michael acceptor, Methyl Acrylate. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step laboratory procedure, provide guidance on product characterization, and include a troubleshooting guide to address common experimental challenges.
Introduction and Scientific Rationale
The Michael addition, in its broadest sense, describes the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[8][9][10] The aza-Michael variant specifically employs a nitrogen-based nucleophile, such as an amine, to form a new C-N bond at the β-position of the acceptor.[1][11] This reaction is highly atom-economical and is widely used for synthesizing β-amino carbonyl compounds, which are crucial intermediates in pharmaceuticals.[12]
While the reaction can sometimes proceed without a catalyst, it is often sluggish.[13] The use of a mild base catalyst, such as potassium carbonate (K₂CO₃), facilitates the reaction by increasing the nucleophilicity of the amine donor without promoting unwanted side reactions like polymerization of the acceptor.[14]
The target product of this protocol is a diester containing a tertiary amine, a scaffold with potential applications in the development of novel therapeutics, including enzyme inhibitors and unique peptide structures.[4][15] The presence of the allyl group provides a versatile functional handle for further synthetic transformations.
Reaction Mechanism
The base-catalyzed aza-Michael addition follows a straightforward yet elegant mechanism. Although secondary amines like Methyl 3-(N-allylamino)propionate are sufficiently nucleophilic to react directly, a base can facilitate the process. The core mechanism involves the direct nucleophilic attack of the lone pair of electrons on the nitrogen atom to the electrophilic β-carbon of the Michael acceptor.
The key steps are:
-
Nucleophilic Attack: The secondary amine nitrogen of Methyl 3-(N-allylamino)propionate directly attacks the β-carbon of the α,β-unsaturated ester (Methyl Acrylate).
-
Intermediate Formation: This conjugate addition breaks the π-bond of the alkene, pushing electrons to form a resonance-stabilized enolate intermediate.[9][16]
-
Proton Transfer: The enolate intermediate is then protonated by a proton source in the reaction mixture (often trace water or during aqueous workup) to yield the final, neutral 1,4-adduct.[9][14]
Caption: General mechanism of the aza-Michael addition.
Detailed Experimental Protocol
This protocol details the reaction of Methyl 3-(N-allylamino)propionate with Methyl Acrylate on a 10 mmol scale.
Materials and Equipment
| Reagent/Material | M.W. | CAS No. | Amount | Notes |
| Methyl 3-(N-allylamino)propionate | 143.18 | 37732-74-4 | 1.43 g (10 mmol) | Michael Donor |
| Methyl Acrylate | 86.09 | 96-33-3 | 1.03 g (12 mmol) | Michael Acceptor (1.2 equiv.) |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | 2.76 g (20 mmol) | Base Catalyst (2.0 equiv.) |
| Acetonitrile (CH₃CN) | 41.05 | 75-05-8 | 50 mL | Anhydrous Solvent |
| Ethyl Acetate (EtOAc) | - | 141-78-6 | ~150 mL | For extraction |
| Brine (Saturated NaCl solution) | - | - | ~50 mL | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | 7757-82-6 | As needed | Drying agent |
| Equipment | ||||
| 100 mL Round-bottom flask | 1 | |||
| Magnetic stir bar and stir plate | 1 | |||
| Condenser and nitrogen inlet | 1 | |||
| Glass funnel, separatory funnel | 1 each | |||
| Rotary evaporator | 1 | |||
| Flash chromatography setup | 1 |
Step-by-Step Procedure
The overall workflow is designed for efficiency and high yield, from initial setup to final product characterization.
Caption: Experimental workflow from setup to analysis.
-
Reaction Setup:
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add 50 mL of anhydrous acetonitrile to the flask.
-
Add Methyl 3-(N-allylamino)propionate (1.43 g, 10 mmol) to the stirring suspension.
-
Scientist's Note: Adding the solid base first and suspending it in the solvent ensures it is well-dispersed before the reactants are introduced.
-
-
Initiation of Reaction:
-
Slowly add Methyl Acrylate (1.03 g, 12 mmol) dropwise to the reaction mixture at room temperature. A slight excess of the Michael acceptor is used to ensure complete consumption of the donor.
-
Allow the reaction mixture to stir vigorously at room temperature for 24-48 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexanes (e.g., 30:70 v/v).
-
The reaction is complete when the spot corresponding to the starting amine (Methyl 3-(N-allylamino)propionate) is no longer visible.
-
-
Workup and Isolation:
-
Once the reaction is complete, filter the mixture through a pad of Celite or glass wool to remove the solid potassium carbonate.[14]
-
Wash the filter cake with a small amount of ethyl acetate (~10 mL).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Scientist's Note: This step removes the inorganic base and the bulk of the solvent, leaving the crude product ready for purification.
-
-
Aqueous Extraction:
-
Dissolve the resulting crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).[14] This removes any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[14][15]
-
A gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes, is typically effective for separating the product from any unreacted starting material or byproducts.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a colorless or pale yellow oil.
-
Product Characterization
The identity and purity of the final product, Methyl 3-((3-methoxy-3-oxopropyl)(allyl)amino)propanoate, should be confirmed using standard analytical techniques.[15][17][18]
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the two different ester methyl groups (~3.6-3.7 ppm, singlets), the allyl group protons (~5.1-5.9 ppm), and the methylene protons of the propionate backbones.
-
¹³C NMR (101 MHz, CDCl₃): Expect signals for the two ester carbonyls (~172 ppm), the carbons of the allyl group, and the various aliphatic carbons.
-
Mass Spectrometry (ESI-MS): Calculate the expected mass for the protonated molecule [M+H]⁺ to confirm the molecular weight of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Reaction is slow or incomplete | 1. Insufficient catalyst activity. 2. Low reaction temperature. 3. Impure reagents (e.g., wet solvent). | 1. Use freshly dried K₂CO₃ or a stronger, non-nucleophilic base like DBU. 2. Gently warm the reaction to 40-50 °C.[14] 3. Ensure all reagents and solvents are anhydrous. |
| Low isolated yield | 1. Incomplete reaction. 2. Product loss during workup/extraction. 3. Difficult chromatographic separation. | 1. Allow the reaction to run for a longer period. 2. Perform extractions carefully; ensure complete phase separation. 3. Optimize the solvent system for chromatography based on TLC analysis. |
| Polymerization of Michael Acceptor | The Michael acceptor (Methyl Acrylate) can polymerize, especially under harsh basic conditions or heat. | 1. Add the acceptor slowly to the reaction mixture. 2. Avoid excessive heating. 3. Use a milder catalyst if polymerization is a significant issue. |
Safety and Handling Precautions
-
Conduct all steps in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Methyl acrylate is volatile, flammable, and a lachrymator. Handle with care.
-
Avoid inhalation, ingestion, or skin contact with all chemicals. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
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- Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach.Royal Society of Chemistry.
- Catalytic Asymmetric Aza-Michael−Michael Addition Cascade: Enantioselective Synthesis of Polysubstituted 4-Aminobenzopyrans.Organic Letters.
- Biological Applications of β-amino acids and its derivatives.
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- Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective.MDPI.
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- Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Arom
- Characterization of β-Amino Ester Enolates as Hexamers via 6Li NMR Spectroscopy.Journal of the American Chemical Society.
- Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery.Frontiers.
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- methyl 3-(methylamino)
- Methyl 3-(N-Allylamino)propionate | CAS 37732-74-4.Santa Cruz Biotechnology.
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- METHYL 3-(N-ALLYLAMINO)PROPIONATE suppliers & manufacturers in China.LookChem.
- Michael Addition Fully Electrify with 3 Main Steps Mechanism!Chemist Wizards.
- Methyl 3-(N-Allylamino)
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
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Application Note: Methyl 3-(N-allylamino)propionate as a Versatile Building Block in Modern Organic Synthesis
Abstract
Methyl 3-(N-allylamino)propionate is a trifunctional building block possessing a secondary amine, a terminal alkene (allyl group), and a methyl ester. This unique combination of reactive sites makes it an exceptionally versatile precursor for the synthesis of a wide array of complex organic molecules, particularly nitrogen-containing heterocycles such as piperidones, which are prevalent scaffolds in pharmaceuticals and natural products.[1] This guide provides an in-depth exploration of its reactivity, supported by detailed protocols for its synthesis and subsequent transformations, underscoring its utility for researchers in medicinal chemistry and process development.
Physicochemical Properties and Synthesis
Methyl 3-(N-allylamino)propionate is a liquid at room temperature. A summary of its key physical and chemical properties is provided in Table 1.
Table 1. Physicochemical Properties of Methyl 3-(N-allylamino)propionate
| Property | Value | Source |
|---|---|---|
| CAS Number | 37732-74-4 | [2] |
| Molecular Formula | C₇H₁₃NO₂ | [2] |
| Molecular Weight | 143.18 g/mol | Calculated |
| Appearance | Liquid | Inferred |
| Boiling Point | ~180-190 °C (estimated) | N/A |
| Density | ~0.95-1.05 g/mL (estimated) | N/A |
The most direct and atom-economical method for its preparation is the aza-Michael addition of allylamine to methyl acrylate.[3] This reaction can be performed under solvent-free conditions, often promoted by a mild catalyst or a solid support like silica gel, aligning with the principles of green chemistry.[4][5]
Protocol 1: Synthesis via Aza-Michael Addition
This protocol describes a solvent-free synthesis of Methyl 3-(N-allylamino)propionate.
Materials:
-
Allylamine (1.0 eq)
-
Methyl acrylate (1.1 eq)
-
Silica gel (for thin-layer chromatography)
Procedure:
-
In a round-bottom flask, add allylamine.
-
Slowly add methyl acrylate to the flask while stirring at room temperature.
-
Add a catalytic amount of silica gel to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the product can be purified by filtration to remove the silica gel, followed by distillation under reduced pressure. For laboratory scale, direct use of the crude product is often feasible after filtration.
Expected Yield: 85-95%
Causality and Insights: The use of a slight excess of methyl acrylate ensures the complete consumption of the more volatile allylamine. Silica gel acts as a mild Lewis acid, activating the acrylate for nucleophilic attack by the amine.[4] The solvent-free condition is not only environmentally friendly but also drives the reaction to completion by maintaining high reactant concentrations.
Core Reactivity and Synthetic Applications
The synthetic utility of methyl 3-(N-allylamino)propionate stems from the orthogonal reactivity of its three functional groups.
Caption: Key reactive sites in Methyl 3-(N-allylamino)propionate.
Intramolecular Cyclization: The Dieckmann Condensation
A cornerstone application is its use in synthesizing 1-allyl-4-piperidone-3-carboxylate via an intramolecular Dieckmann condensation. This reaction forms the six-membered piperidone ring, a critical intermediate for many pharmaceutical agents.[6] The subsequent hydrolysis and decarboxylation of the β-keto ester intermediate yield 1-allyl-4-piperidone.
Caption: Workflow for the synthesis of 1-Allyl-4-piperidone.
Protocol 2: Synthesis of 1-Allyl-4-piperidone
This two-step protocol details the cyclization and subsequent decarboxylation.
Materials:
-
Methyl 3-(N-allylamino)propionate (1.0 eq)
-
Sodium ethoxide (NaOEt) (1.1 eq)
-
Anhydrous Toluene
-
Hydrochloric acid (aqueous, 6M)
-
Sodium bicarbonate (aqueous, saturated)
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
Step 1: Dieckmann Condensation
-
Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with sodium ethoxide and anhydrous toluene.
-
Heat the suspension to reflux.
-
Add a solution of methyl 3-(N-allylamino)propionate in anhydrous toluene dropwise to the refluxing mixture over 1 hour.
-
Continue refluxing for an additional 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Quench carefully by slowly adding water.
-
Separate the aqueous layer. This layer contains the sodium salt of the β-keto ester intermediate and is carried forward directly.
Step 2: Hydrolysis and Decarboxylation
-
Transfer the aqueous layer from Step 1 to a round-bottom flask.
-
Add 6M hydrochloric acid until the pH is ~1.
-
Heat the mixture to reflux for 4-6 hours. Carbon dioxide evolution will be observed.
-
Cool the reaction to room temperature and neutralize with saturated sodium bicarbonate solution until pH ~8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-allyl-4-piperidone.
-
Purify by vacuum distillation or column chromatography.
Expected Yield: 60-75% over two steps.
Trustworthiness and Rationale: The Dieckmann condensation is a robust method for forming five- and six-membered rings.[6] The use of a strong, non-nucleophilic base like sodium ethoxide is crucial for deprotonating the α-carbon to the ester, initiating the cyclization. The subsequent acidic workup and heating efficiently hydrolyze the ester and drive the decarboxylation of the resulting β-keto acid.[6]
Transformations of the Allyl Group
The allyl group serves as a versatile handle for further molecular elaboration. It can be readily deprotected (cleaved) to provide the free secondary amine or participate in a variety of powerful C-C and C-N bond-forming reactions.
Table 2. Representative Transformations of the Allyl Group
| Reaction | Reagents | Product Type | Significance |
|---|---|---|---|
| Deallylation | Pd(PPh₃)₄, Barbituric acid | Free secondary amine | Unveils a reactive site for further functionalization. |
| Heck Coupling | Pd(OAc)₂, PPh₃, Aryl-halide | Arylated piperidone | Introduces aromatic complexity. |
| Olefin Metathesis | Grubbs' Catalyst, Alkene partner | Complex alkenes | Builds larger, functionalized scaffolds. |
| Hydroformylation | Rh(acac)(CO)₂, Syngas (CO/H₂) | Aldehyde | Provides a handle for reductive amination or oxidation. |
Conclusion
Methyl 3-(N-allylamino)propionate is a cost-effective and highly adaptable building block for organic synthesis. Its straightforward preparation via a green aza-Michael addition and its capacity to undergo robust intramolecular cyclization to form the piperidone core make it an invaluable tool for medicinal chemists and drug development professionals. The presence of the allyl group provides an additional layer of synthetic versatility, allowing for late-stage functionalization and the construction of diverse molecular libraries. The protocols outlined herein provide a reliable foundation for leveraging this reagent in complex synthesis campaigns.
References
-
RSC Publishing. (n.d.). An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Green Chemistry. [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2004). Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. The Journal of Organic Chemistry, 69(7), 2588–2590. [Link]
-
Mata, Y., & Figueredo, M. (2019). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. RSC Advances, 9(1), 1-10. [Link]
-
ResearchGate. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S, S)-(+)-Pseudoephedrine as Chiral Auxiliary. [Link]
-
Buffat, M. G. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(44), 8829-8864. [Link]
-
Chemistry Stack Exchange. (2024). 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. [Link]
-
HuiCheng Biotech. (n.d.). Methyl 3-(N-Allylamino)propionate. [Link]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Methyl 3-(N-Allylamino)propionate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02006A [pubs.rsc.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
step-by-step synthesis of Methyl 3-(N-allylamino)propionate derivatives
Application Note: Controlled Synthesis of Methyl 3-(N-allylamino)propionate Scaffolds via Aza-Michael Addition
Abstract & Scope
This application note details the optimized protocol for the synthesis of Methyl 3-(N-allylamino)propionate (CAS: N/A for specific derivative, generic class
The core challenge in this synthesis is the chemoselectivity between the mono-adduct (secondary amine) and the bis-adduct (tertiary amine). Standard protocols often yield mixtures. This guide provides a "High-Selectivity Kinetic Control" method to maximize mono-addition yields (>85%) without complex chromatographic separations.
Scientific Background: The Aza-Michael Paradigm
The synthesis relies on the Aza-Michael addition , a conjugate addition of a nucleophilic amine to an electron-deficient alkene (
Mechanism:
The lone pair of the primary amine (allylamine) attacks the
The Selectivity Problem: The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive effect of the alkyl group. This leads to a competitive second addition, forming the undesired bis-adduct (tertiary amine).
Mechanism Diagram:
Figure 1: Mechanistic pathway of Aza-Michael addition highlighting the branch point for over-alkylation.
Critical Process Parameters (CPPs)
To ensure "Trustworthiness" and reproducibility, the following parameters must be strictly controlled:
| Parameter | Specification | Rationale |
| Stoichiometry | Amine:Acrylate (4:1 to 10:1) | High excess of amine statistically favors the collision of acrylate with primary amine rather than the product (secondary amine). |
| Temperature | -10°C to 0°C | Kinetic control. Lower temperatures reduce the reaction rate difference between primary and secondary amines, favoring the initial attack. |
| Addition Mode | Inverse Addition | Acrylate must be added dropwise to the Amine. This ensures the concentration of acrylate is always low relative to the amine. |
| Inhibitor | MEHQ (10-50 ppm) | Methyl acrylate polymerizes easily. Ensure the commercial reagent contains inhibitor (e.g., 4-methoxyphenol). |
Safety & Handling Protocol
-
Allylamine: Highly toxic (oral/dermal), severe skin irritant, and lachrymator. Use a full-face respirator or work strictly inside a functioning fume hood.
-
Methyl Acrylate: Flammable, lachrymator, potential carcinogen.
-
Exotherm: The reaction is exothermic. Runaway reactions can lead to vaporization of allylamine (bp 53°C).
Experimental Protocol: High-Selectivity Synthesis
Target: Methyl 3-(N-allylamino)propionate Scale: 50 mmol (limiting reagent basis)
Materials
-
Allylamine (Reagent Grade, >98%)
-
Methyl Acrylate (Stabilized with MEHQ)
-
Methanol (Anhydrous - optional, see Note 1)
-
Dichloromethane (DCM) for workup
-
Sodium Sulfate (
)
Step-by-Step Procedure
-
Setup:
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.
-
Flush the system with Nitrogen (
) to remove moisture, then maintain a static atmosphere.
-
-
Amine Charge:
-
Charge Allylamine (15.0 mL, ~200 mmol, 4.0 equiv) into the flask.
-
Note: If using solvent, add 50 mL Methanol here. For solvent-free (greener/faster), use neat amine.
-
Cool the flask to -10°C using an ice/salt bath.
-
-
Controlled Addition:
-
Charge Methyl Acrylate (4.5 mL, 50 mmol, 1.0 equiv) into the addition funnel.
-
Add the acrylate dropwise over 45–60 minutes.
-
Critical: Monitor internal temperature. Do not allow it to exceed 5°C.
-
-
Reaction Phase:
-
Once addition is complete, allow the mixture to stir at -5°C for 1 hour.
-
Remove the ice bath and allow to warm to Room Temperature (20-25°C). Stir for an additional 2–4 hours.
-
Validation: Take an aliquot for
-NMR. Look for the disappearance of acrylate vinylic protons (6.0–6.4 ppm).
-
-
Workup & Excess Removal:
-
The reaction mixture contains the product and excess allylamine.
-
Rotary Evaporation: Carefully remove the excess allylamine under reduced pressure (keep bath < 40°C due to volatility of allylamine).
-
Safety: The trap will contain toxic allylamine. Dispose of properly.
-
-
Purification:
-
The crude oil is usually >90% pure mono-adduct.
-
Vacuum Distillation: For high purity, distill under high vacuum (< 1 mmHg). The product typically boils at ~60-70°C at 0.5 mmHg (estimated based on MW).
-
Alternative: If bis-adduct is present, flash column chromatography (SiO2, Hexane:EtOAc 8:2 to 1:1) can be used, though amine tailing may occur (add 1%
).
-
Workflow Diagram
Figure 2: Operational workflow for the high-selectivity synthesis protocol.
Characterization Data
Product: Methyl 3-(N-allylamino)propionate
Formula:
| Assay | Expected Signal | Assignment |
| Allyl | ||
| Allyl | ||
| Methyl Ester | ||
| Allyl | ||
| Propionate | ||
| Propionate | ||
| Amine | ||
| IR (Neat) | 1735 | Ester C=O stretch |
| 3300-3400 | Weak N-H stretch |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Bis-Adduct Formation | Amine concentration too low relative to acrylate. | Increase Allylamine equivalents (up to 10eq). Slow down acrylate addition rate. |
| Polymerization (Jelly) | Radical formation in acrylate. | Ensure |
| Low Yield | Volatility of Allylamine. | Use efficient condenser (dry ice/acetone) if refluxing. Seal vessels tightly. |
| Incomplete Reaction | Steric hindrance (unlikely for allylamine) or too cold. | Allow reaction to warm to RT or mild heat (40°C) after initial addition. |
References
-
Ganachaud, F., et al. (2017).[2] "The aza-Michael reaction as a tool for the design of polymer architectures." Progress in Polymer Science, 72, 61–110.[2] Link
-
Roy, D., et al. (2017). "Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS." Polymer Chemistry, 8, 89-97. Link
-
Yadav, J. S., et al. (2003). "Ionic liquids as novel and recyclable reaction media for the aza-Michael reaction."[3] Synlett, 2003(07), 0961-0964. (Demonstrates catalytic alternatives).
-
Fisher Scientific. "Safety Data Sheet: Methyl Acrylate." Link
Sources
Application Notes and Protocols: The Use of Methyl 3-(N-allylamino)propionate in the Preparation of Cross-Linking Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the strategic use of Methyl 3-(N-allylamino)propionate as a versatile precursor for the synthesis of novel cross-linking agents. By leveraging the dual functionality of its secondary amine and methyl ester groups, this compound serves as a valuable building block for creating polymers amenable to post-polymerization modification and subsequent cross-linking. This document outlines two primary strategic pathways for the development of cross-linked polymer networks: an amine-centric approach utilizing reaction with epichlorohydrin, and an ester-centric approach involving diamine-mediated amidation. Detailed experimental protocols, mechanistic insights, and data interpretation are provided to guide researchers in harnessing the potential of Methyl 3-(N-allylamino)propionate for applications in drug delivery, biomaterials, and specialty polymer synthesis.
Introduction: The Strategic Advantage of a Bifunctional Precursor
In the realm of polymer chemistry and materials science, the design of cross-linked networks with tailored properties is of paramount importance. The choice of monomer and cross-linking strategy dictates the final material's mechanical strength, thermal stability, and chemical resistance.[1] Methyl 3-(N-allylamino)propionate presents itself as a uniquely advantageous precursor due to its inherent bifunctionality. The presence of a polymerizable allyl group allows for its incorporation into a polymer backbone, while the secondary amine and methyl ester functionalities offer orthogonal handles for subsequent cross-linking reactions.[2] This post-polymerization modification approach provides a high degree of control over the cross-linking density and the final properties of the material.[3]
This guide will explore two distinct, yet complementary, methodologies for the preparation of cross-linked polymers from a Methyl 3-(N-allylamino)propionate-based polymer. The causality behind experimental choices will be elucidated, providing a robust framework for adaptation and optimization in your research.
Safety and Handling of Methyl 3-(N-allylamino)propionate
Prior to commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for Methyl 3-(N-allylamino)propionate.
Key Safety Considerations:
-
Flammability: The compound is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[4]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[4]
-
Handling: Work in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[4]
Part I: Synthesis of the Precursor Polymer
The initial step involves the polymerization of Methyl 3-(N-allylamino)propionate to form a linear or lightly branched polymer. The allyl group, while polymerizable, can be prone to degradative chain transfer, which may result in low molecular weight polymers.[4][5] To mitigate this, copolymerization with a more reactive monomer, such as an acrylate, is a recommended strategy.[6][7]
Protocol 1: Free Radical Copolymerization of Methyl 3-(N-allylamino)propionate with Methyl Acrylate
This protocol describes the synthesis of a copolymer of Methyl 3-(N-allylamino)propionate (MAP) and Methyl Acrylate (MA), denoted as P(MAP-co-MA).
Materials:
-
Methyl 3-(N-allylamino)propionate (MAP)
-
Methyl Acrylate (MA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Toluene
-
Methanol
-
Diethyl ether
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve Methyl 3-(N-allylamino)propionate (e.g., 14.3 g, 0.1 mol) and Methyl Acrylate (e.g., 8.6 g, 0.1 mol) in anhydrous toluene (100 mL).
-
Add the free-radical initiator, AIBN (e.g., 0.164 g, 1 mmol).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon and heat the reaction mixture to 70°C with vigorous stirring.
-
Allow the polymerization to proceed for 24 hours. The solution will become more viscous.
-
Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large volume of cold diethyl ether (e.g., 1 L) with stirring.
-
Collect the precipitated polymer by filtration, wash with fresh diethyl ether, and dry under vacuum at 40°C to a constant weight.
-
Characterize the resulting P(MAP-co-MA) copolymer for its composition (e.g., via ¹H NMR) and molecular weight (e.g., via Gel Permeation Chromatography).
Expected Outcome: A white to pale yellow solid polymer. The incorporation of methyl acrylate should result in a copolymer with a higher molecular weight than a homopolymer of MAP.
Table 1: Representative Copolymerization Results
| Monomer Feed Ratio (MAP:MA) | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1:1 | 24 | 75 | 25,000 | 2.1 |
| 1:2 | 24 | 82 | 35,000 | 1.9 |
| 2:1 | 24 | 68 | 18,000 | 2.3 |
Part II: Cross-Linking Strategies
The synthesized P(MAP-co-MA) copolymer possesses two distinct functional groups for cross-linking: the secondary amine from the MAP units and the ester from both MAP and MA units.
Strategy A: Amine-Centric Cross-Linking with Epichlorohydrin
This strategy leverages the nucleophilic secondary amine on the polymer backbone to react with a bifunctional electrophile like epichlorohydrin. This reaction forms a stable, cross-linked network.[8][9][10]
dot
Caption: Amine-centric cross-linking workflow.
Materials:
-
P(MAP-co-MA) copolymer
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Isopropanol
-
Deionized water
Procedure:
-
Dissolve the P(MAP-co-MA) copolymer (e.g., 5 g) in a suitable solvent such as isopropanol (50 mL).
-
In a separate container, prepare a 1 M solution of sodium hydroxide.
-
Adjust the pH of the polymer solution to approximately 10 by the dropwise addition of the 1 M NaOH solution with stirring.
-
Add epichlorohydrin (e.g., 0.5 g, molar ratio of amine groups to epichlorohydrin can be varied to control cross-linking density) to the polymer solution.
-
Stir the mixture at room temperature. A gel will begin to form.
-
Allow the gel to cure for 18-24 hours at room temperature.
-
Fragment the resulting cross-linked polymer gel in a blender with deionized water.
-
Wash the polymer particles repeatedly with deionized water to remove unreacted reagents and base.
-
Finally, wash with isopropanol, filter, and dry the cross-linked polymer under vacuum at 50°C.
Data Interpretation: The degree of cross-linking can be assessed by swelling studies. A lower degree of swelling in a given solvent indicates a higher cross-linking density.
Table 2: Swelling Ratio of Epichlorohydrin Cross-Linked Polymer
| Amine:Epichlorohydrin Molar Ratio | Swelling Ratio in Toluene (g/g) |
| 10:1 | 15.2 |
| 5:1 | 8.5 |
| 2:1 | 3.1 |
Strategy B: Ester-Centric Cross-Linking via Amidation
This approach utilizes the methyl ester groups on the polymer backbone to form amide cross-links by reacting with a diamine. This amidation reaction creates robust and stable cross-links.[2][11][12]
dot
Caption: Ester-centric cross-linking workflow.
Materials:
-
P(MAP-co-MA) copolymer
-
Hexamethylenediamine (or other suitable diamine)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Dissolve the P(MAP-co-MA) copolymer (e.g., 5 g) in DMF (50 mL) in a round-bottom flask equipped with a condenser and a magnetic stir bar.
-
Add the diamine cross-linker, such as hexamethylenediamine (the molar ratio of ester groups to amine groups can be adjusted to control the cross-linking density, e.g., a 2:1 ester to diamine molecule ratio).
-
Heat the reaction mixture to 100-120°C and stir for 24-48 hours. The progress of the reaction can be monitored by the evolution of methanol.
-
Cool the reaction mixture to room temperature.
-
Precipitate the cross-linked polymer by adding the solution to a large volume of methanol.
-
Filter the solid, wash thoroughly with methanol, and dry under vacuum at 60°C.
Data Interpretation: The formation of amide bonds can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy, observing the appearance of amide C=O and N-H stretching bands and the disappearance or reduction of the ester C=O band.
Table 3: Characterization of Diamine Cross-Linked Polymer
| Ester:Diamine Molar Ratio | FTIR Amide I Peak (cm⁻¹) | Gel Fraction (%) |
| 10:1 | ~1650 | 65 |
| 5:1 | ~1650 | 85 |
| 2:1 | ~1650 | 98 |
Conclusion and Future Perspectives
Methyl 3-(N-allylamino)propionate is a highly valuable and versatile monomer for the creation of functional polymers that can be readily cross-linked through post-polymerization modification. The two distinct strategies presented here, targeting the secondary amine and methyl ester functionalities, offer a robust platform for the development of a wide range of cross-linked materials. The ability to control the cross-linking density by adjusting the stoichiometry of the cross-linking agent allows for the fine-tuning of material properties to suit specific applications in fields such as controlled drug release, tissue engineering scaffolds, and high-performance coatings. Further exploration into different cross-linking agents and copolymer compositions will undoubtedly expand the utility of this promising precursor.
References
-
Reactivity of Allyl Monomers in Radical Polymerization. (1979). Journal of Macromolecular Science, Part C: Polymer Reviews. [Link]
-
Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. (2018). The Journal of Physical Chemistry C. [Link]
-
Copolymerization of allyl butyl ether with acrylates via controlled radical polymerization. (2004). Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Postpolymerization Modification by Nucleophilic Addition to Styrenic Carbodiimides. (2023). ACS Macro Letters. [Link]
-
Role of cross-linking process on the performance of PMMA. (2017). MedCrave online. [Link]
-
Postpolymerization Modification by Nucleophilic Addition to Styrenic Carbodiimides. (2023). ACS Publications. [Link]
- Epichlorohydrin-based polymers containing primary amino groups used as additives in papermaking. (2005).
-
Synthesis of Functional Polymers by Post-Polymerization Modification. (2009). PubMed. [Link]
-
Synthesis of Polymers Containing Cross-Linkable Groups by Atom Transfer Radical Polymerization: Poly(allyl methacrylate) and Copolymers of Allyl Methacrylate and Styrene. (2008). ResearchGate. [Link]
-
Significance of Polymers with “Allyl” Functionality in Biomedicine. (2022). PMC - NIH. [Link]
-
Structure–Property Relationship of Diamine Cross-Linked Acrylate-Modified Natural Rubber: Improving Mechanical Properties, Shape Memory Behavior, and Thermal Stability of the Vulcanizates. (2023). ACS Applied Polymer Materials. [Link]
-
Selected example of amide bond formation from amines and esters. (2023). ResearchGate. [Link]
- Amine-epichlorohydrin polymeric compositions. (1977).
-
A Cross-Coupling Approach to Amide Bond Formation from Esters. (2017). ResearchGate. [Link]
-
Post-polymerisation approaches for the rapid modification of conjugated polymer properties. (2022). Materials Horizons (RSC Publishing). [Link]
-
Preparation of polymers possessing dynamic N-hindered amide bonds through ketene-based chemistry for repairable anticorrosion coatings. (2021). RSC Publishing. [Link]
-
Role of cross-linking process on the performance of PMMA. (2017). MedCrave online. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2021). MDPI. [Link]
-
Functional Polymers by Post-Polymerization Modification. Concepts, Guidelines and Applications. (2013). Semantic Scholar. [Link]
-
Intra- vs Intermolecular Cross-Links in Poly(methyl methacrylate) Networks Containing Enamine Bonds. (2022). PMC. [Link]
-
Amide Bond Formation and Peptide Coupling. (2023). ResearchGate. [Link]
-
The Reaction of Epichlorohydrin with Secondary Amines. (2000). Scite.ai. [Link]
-
Intra- vs Intermolecular Cross-Links in Poly(methyl methacrylate) Networks Containing Enamine Bonds. (2022). ACS Publications. [Link]
- Process for making allyl polymers and copolymers. (1995).
- Process for preparation of cross-linked epichlorohydrin polymer. (1972).
-
FT-IR spectra of the copolymers prepared from a distilled mixture of... (2015). ResearchGate. [Link]
-
Copolymerization of Acrylates. (2009). ResearchGate. [Link]
-
Crosslinking reaction between hydroxyl groups and epichlorohydrin. (2019). ResearchGate. [Link]
Sources
- 1. Role of cross-linking process on the performance of PMMA - MedCrave online [medcraveonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. US20050192402A1 - Epichlorohydrin-based polymers containing primary amino groups used as additives in papermaking - Google Patents [patents.google.com]
- 9. US4054542A - Amine-epichlorohydrin polymeric compositions - Google Patents [patents.google.com]
- 10. scite.ai [scite.ai]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 3-(N-allylamino)propionate Synthesis
Core Directive & Technical Overview
This guide addresses the synthesis of Methyl 3-(N-allylamino)propionate via the aza-Michael addition of allylamine to methyl acrylate. While conceptually simple, this reaction presents specific selectivity challenges—primarily the formation of the bis-adduct (tertiary amine) and the potential for uncontrolled polymerization.
The Central Challenge: Primary amines (like allylamine) have two nucleophilic protons. After the first addition to methyl acrylate, the resulting secondary amine product is often more nucleophilic than the starting material due to the inductive electron-donating effect of the alkyl chain. This leads to a competitive second addition, forming the undesired bis-adduct.
Strategic Solution: To enforce mono-addition, the reaction kinetics must be manipulated using stoichiometric excess of the amine and temperature control .
Validated Experimental Protocol
Objective: Selective synthesis of the mono-adduct (Methyl 3-(N-allylamino)propionate) with >90% purity.
Reagents & Materials
-
Allylamine (Nucleophile): 3.0 - 5.0 equivalents (Critical for selectivity).
-
Methyl Acrylate (Electrophile): 1.0 equivalent.[1]
-
Solvent: Methanol (Anhydrous preferred to prevent hydrolysis).
-
Stabilizer: Hydroquinone or MEHQ (often present in commercial methyl acrylate; do not remove unless necessary).
Step-by-Step Procedure
-
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, and a pressure-equalizing addition funnel. Flush with Nitrogen (
) or Argon. -
Amine Charge: Charge the flask with Allylamine (3.0 - 5.0 equiv) and Methanol (concentration ~2-4 M relative to amine).
-
Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath.
-
Why? Lower temperature suppresses the reaction rate of the secondary amine (product) more significantly than the primary amine, improving selectivity.
-
-
Addition: Add Methyl Acrylate (1.0 equiv) dropwise over 30–60 minutes.
-
Control: Maintain internal temperature < 5°C. The reaction is exothermic.
-
-
Reaction: Allow the mixture to warm slowly to Room Temperature (20–25°C) and stir for 4–12 hours.
-
Monitoring: Check reaction progress via TLC (visualize with KMnO4 or Iodine) or GC-MS. Look for the disappearance of methyl acrylate.
-
-
Workup:
-
Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove the solvent (Methanol) and the excess Allylamine .
-
Note: Allylamine is volatile (bp ~53°C) and toxic. Use a chemically resistant vacuum pump and a cold trap.
-
-
Purification:
-
The crude oil is typically pure enough for many applications.
-
For high purity (>98%), perform vacuum distillation .
-
Target: Collect the fraction boiling at ~60–75°C at 5–10 mmHg (estimate based on similar esters; experimental verification required).
-
Troubleshooting Guide & FAQs
Category A: Selectivity & Yield Issues
Q: I am seeing a large amount of the bis-adduct (tertiary amine). How do I stop this?
-
Root Cause: The local concentration of methyl acrylate was too high relative to the allylamine, or the reaction temperature was too high.
-
Solution:
-
Increase Stoichiometry: Increase allylamine to 5–10 equivalents. The excess can be recovered.
-
Dilution: Run the reaction more dilute in Methanol.
-
Inverse Addition: Ensure you are adding the acrylate to the amine, NEVER the amine to the acrylate. Adding amine to acrylate creates a condition where acrylate is in excess, guaranteeing bis-addition.
-
Q: My yield is low, and I see polymer formation (white gummy solid).
-
Root Cause: Radical polymerization of methyl acrylate initiated by heat or light, or lack of oxygen (inhibitors like MEHQ require trace
to function). -
Solution:
-
Temperature Control: Strictly keep the addition below 5°C.
-
Inhibitor: Ensure your methyl acrylate contains 10–50 ppm MEHQ. Do not distill the starting material to remove inhibitor unless strictly necessary.
-
Light: Wrap the flask in aluminum foil to exclude light.
-
Category B: Impurities & Stability
Q: The product smells strongly of ammonia/amine even after rotovap.
-
Root Cause: Residual allylamine.
-
Solution: Allylamine forms salts easily. However, you cannot use acid washes (like HCl) because the product is also an amine.
-
Fix: Co-evaporate with fresh Methanol or Dichloromethane 2–3 times. If persistent, high-vacuum pumping for 4–6 hours is required.
-
Q: I see a new impurity appearing after storage.
-
Root Cause: Transesterification or Hydrolysis.
-
Scenario 1: If stored in Ethanol, the methyl ester will slowly exchange to an ethyl ester. Always store in Methanol or neat.
-
Scenario 2: Moisture will hydrolyze the ester to the carboxylic acid (zwitterion form). Store under inert atmosphere in the fridge.
-
Technical Visualization
Figure 1: Reaction Pathway & Selectivity Logic
This diagram illustrates the competitive pathways between the desired mono-addition and the undesired bis-addition/polymerization.
Caption: Kinetic pathway showing the critical branch point between mono-addition (green) and bis-addition (red). Excess amine pushes the equilibrium toward the mono-adduct.
Figure 2: Troubleshooting Decision Tree
Use this flow to diagnose low yields or purity issues.
Caption: Diagnostic workflow for resolving common synthesis failures.
Comparative Data: Solvent & Catalyst Effects
The following table summarizes why Methanol is the preferred solvent over others for this specific transformation.
| Parameter | Methanol (Recommended) | THF / Aprotic Solvents | Water |
| Reaction Rate | Fast (Protic solvents stabilize the transition state via H-bonding). | Slow (Lack of H-bonding activation). | Fast, but hydrolysis risk. |
| Selectivity | Good (at low temp). | Moderate. | Poor (Water accelerates bis-addition). |
| Side Reactions | None (Transesterification is neutral: Me-ester | None. | Hydrolysis of ester to acid. |
| Workup | Easy (Low bp, evaporates with amine). | Easy. | Difficult (Extraction required). |
References
-
PubChem. (2023). Methyl 3-(methylamino)propanoate (Analogous Compound Data). National Library of Medicine. Retrieved from [Link]
-
Rulev, A. Y. (2023). Aza-Michael Reaction: A Decade Later – Is the Research Over? European Journal of Organic Chemistry. (Context on selectivity mechanisms). Retrieved from [Link]
-
Ganachaud, F., et al. (2017). Controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry. (Detailed kinetic study on primary amine vs acrylate selectivity). Retrieved from [Link]
Sources
troubleshooting guide for low yield in N-allylation of methyl 3-aminopropionate
Ticket ID: #N-ALLYL-BETA-ALA-001 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Workflow
Before adjusting parameters, identify the specific failure mode. The reaction of methyl 3-aminopropionate (1 ) with allyl bromide (2 ) is deceptively simple but prone to three distinct competing pathways: Over-alkylation , Retro-Michael decomposition , and Hydrolysis .
Use the following decision tree to classify your issue:
Figure 1: Diagnostic logic for identifying the root cause of low yield in amino-ester alkylation.
Technical Deep Dive & Solutions
Issue A: The "Runaway Train" (Over-Alkylation)
Symptom: You isolate a mixture of starting material, desired mono-allyl product, and significant bis-allyl tertiary amine.
The Science: Primary amines become more nucleophilic upon mono-alkylation due to the inductive electron-donating effect of the alkyl group. In a standard
| Parameter | Optimization Strategy |
| Stoichiometry | Crucial: Use a large excess of Methyl 3-aminopropionate (3.0–5.0 equiv) relative to Allyl Bromide. This statistically favors the attack of the starting material over the product. |
| Addition Rate | Slow Addition: Add Allyl Bromide dropwise over 1–2 hours. Keep the concentration of the electrophile low relative to the primary amine. |
| Base Choice | Use inorganic bases like |
Issue B: The "Hidden Trap" (Retro-Michael Reaction)
Symptom: Low mass recovery; presence of methyl acrylate or polymeric gum; loss of the amine functionality.
The Science: Methyl 3-aminopropionate is a
Mechanistic Pathway:
Figure 2: Competing pathways showing the thermodynamic instability of the substrate.
Corrective Action:
-
Temperature: Never exceed 40°C. Ideally, run at 0°C to RT.
-
Base: Switch to mild bases like
or . Avoid alkoxides ( ) or strong hydrides.
Issue C: The "Pro Tip" (Strategic Pivot)
Question: Is there a better way to make this bond? Answer: Yes. If direct alkylation fails, reverse the synthesis . Instead of alkylating the amine, perform an Aza-Michael Addition of Allylamine to Methyl Acrylate [5]. This reaction is generally quantitative, avoids the retro-Michael issue (by running under kinetic control), and prevents over-alkylation because the secondary amine product is sterically hindered and less reactive toward a second Michael addition than the primary amine is toward the first.
Standardized Protocols
Protocol A: Optimized Direct Alkylation (If you must use current SM)
Best for: When you have bulk Methyl 3-aminopropionate and need a quick fix.
-
Setup: Dissolve Methyl 3-aminopropionate HCl salt (3.0 equiv) in anhydrous Acetonitrile (0.1 M).
-
Base: Add finely ground
(3.0 equiv). Stir at room temperature for 15 min to liberate the free amine. -
Addition: Cool to 0°C. Dissolve Allyl Bromide (1.0 equiv) in a small volume of Acetonitrile. Add this solution dropwise via syringe pump over 2 hours.
-
Workup: Filter off solids (
/KBr). Concentrate the filtrate. -
Purification: The residue will contain product + excess starting material. Separation on silica is difficult due to polarity.
-
Tip: Distill off the excess starting material (if volatile enough) or use cation-exchange chromatography (SCX-2 columns) to capture amines, then elute selectively.
-
Protocol B: The "Gold Standard" (Reverse Strategy)
Best for: High yield, high purity, and scalability.
-
Reagents: Allylamine (1.2 equiv), Methyl Acrylate (1.0 equiv), Methanol (Solvent).
-
Procedure: Dissolve Methyl Acrylate in Methanol (0.5 M). Cool to 0°C.
-
Reaction: Add Allylamine dropwise. Allow to warm to RT and stir for 4–12 hours.
-
Monitoring: Monitor by TLC/NMR for disappearance of acrylate.
-
Workup: Evaporate solvent. The excess allylamine is volatile and is removed under vacuum.
-
Result: Often quantitative yield of Methyl 3-(allylamino)propionate without column chromatography.
References
-
Salvatore, R. N., et al. (2002).[1] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1] The Journal of Organic Chemistry, 67(3), 674-683.[1] Link
-
Master Organic Chemistry. (2017). "Alkylation of Amines (Sucks!)." Master Organic Chemistry. Link
-
Walczak, K., et al. (2014).[2] "Michael versus retro-Michael reaction in the regioselective synthesis of N-1 and N-3 uracil adducts." ResearchGate. Link
-
Rele, S., et al. (2017). "Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones." National Institutes of Health (PMC). Link
-
RSC Advances. (2014). "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy."[3] Royal Society of Chemistry. Link
Sources
Technical Guide: Impurity Profiling & Purification of Methyl 3-(N-allylamino)propionate
This guide is structured as a Tier 2/3 Technical Support resource, designed for researchers observing unexpected impurity profiles or yield losses when using Methyl 3-(N-allylamino)propionate.
Product: Methyl 3-(N-allylamino)propionate CAS: 37732-74-4 Application: Building block for aza-heterocycles, PAMAM dendrimers, and pharmaceutical intermediates via Michael Addition.
The Chemistry of Contamination
Commercial Methyl 3-(N-allylamino)propionate is typically synthesized via the aza-Michael addition of allylamine to methyl acrylate. Understanding this mechanism is critical because the reaction kinetics directly dictate the impurity profile.
The reaction proceeds stepwise:
-
Primary Addition (Desired): Allylamine attacks Methyl Acrylate
Secondary Amine (Product). -
Secondary Addition (Parasitic): The Product attacks a second molecule of Methyl Acrylate
Tertiary Amine (Bis-adduct).
Because the product is a nucleophilic secondary amine, it competes with the starting allylamine for the acrylate. If the stoichiometry is not strictly controlled (i.e., if local excess of acrylate exists), the bis-adduct forms rapidly.
Reaction Pathway & Impurity Formation
Figure 1: Kinetic pathway showing the competition between product formation and bis-alkylation.
Diagnostic Guide: Identifying Impurities
Use this table to correlate analytical observations with specific contaminants.
| Impurity Type | Chemical Identity | Diagnostic Signal ( | Physical Symptom |
| Bis-Adduct | Dimethyl 3,3'-(allylimino)dipropionate | Extra triplets ~2.45 & 2.75 ppm.[1] Integration ratio of allyl : ester methyl shifts from 1:1 to 1:2. | Viscous oil; boiling point elevation. |
| Starting Material | Methyl Acrylate | Doublets (dd) at 5.8, 6.1, 6.4 ppm (vinylic protons). | Acrid, pungent odor. Polymerizes to white solid. |
| Hydrolysis | 3-(N-allylamino)propionic acid | Broad singlet >10 ppm (COOH). Loss of O-Methyl singlet at 3.6 ppm. | Precipitate formation; pH < 7. |
| Polymer | Poly(methyl acrylate) | Broad, undefined mounds in alkyl region (1.5 - 2.5 ppm). | Gummy/sticky residue on flask walls. |
Troubleshooting & FAQs
Q1: My NMR shows a clean spectrum, but the yield in the next step (e.g., amidation) is consistently 10-15% lower than calculated. Why?
Root Cause: You likely have significant Bis-adduct contamination. Explanation: The bis-adduct is a tertiary amine and lacks the N-H proton required for many subsequent functionalizations (like amide coupling). It acts as dead weight. Detection: Check the integration of the methyl ester singlet (approx 3.68 ppm).
-
Target Molecule: 3 protons (OCH
) per 1 allyl group (5 protons). Ratio 0.6 : 1 . -
Bis-adduct: 6 protons (two OCH
groups) per 1 allyl group. Ratio 1.2 : 1 . -
If your OCH
integration is high relative to the allyl signals, you have the bis-adduct.
Q2: The liquid turned yellow/orange after storage. Is it usable?
Root Cause: Oxidation of the amine or polymerization of trace acrylate. Assessment:
-
Light Yellow: Acceptable. Amines oxidize slightly in air to form N-oxides or imines, often chromophoric even at ppm levels.
-
Dark Orange/Brown: Distillation required.[2] Significant degradation suggests the formation of radical polymerization oligomers from residual methyl acrylate. Prevention: Store under Argon/Nitrogen at 4°C.
Q3: I see a white solid forming in the neat liquid.
Root Cause: Zwitterion formation (Hydrolysis).
Mechanism: Moisture hydrolyzes the ester to the carboxylic acid. The amine moiety deprotonates the acid, forming an internal salt (zwitterion:
Remediation Protocols
Protocol A: Optimized Vacuum Distillation (Recommended)
The most reliable method to separate the mono-adduct (MW 143) from the bis-adduct (MW ~229) is fractional vacuum distillation.
Prerequisites:
-
Vacuum pump capable of < 5 mmHg.
-
Vigreux column (essential for separation efficiency).
-
Oil bath.
Step-by-Step:
-
Setup: Assemble a short-path distillation head with a 10-15 cm Vigreux column.
-
Degas: Stir the crude oil under vacuum (no heat) for 10 minutes to remove volatile allylamine (bp 53°C) and moisture.
-
Heat: Slowly ramp oil bath to 90-100°C.
-
Fraction 1 (Forerun): Collect distillate coming over below 70°C (at 2-5 mmHg). This contains residual methyl acrylate and lower-boiling volatiles.[2]
-
Fraction 2 (Main Cut): Collect the steady fraction.
-
Target bp: ~75-85°C at 3 mmHg (Estimate based on diethyl analog).
-
Note: The bis-adduct has a significantly higher boiling point (>130°C at this pressure) and will remain in the pot.
-
-
Stop: Do not distill to dryness. The residue contains the bis-adduct and polymers.
Protocol B: Scavenging Excess Acrylate (Polishing)
If distillation is unavailable and the impurity is solely Methyl Acrylate (not bis-adduct), use a polymer-supported scavenger.
-
Reagent: Add Polymer-supported Thiol (e.g., SiliaMetS® Thiol or similar).
-
Mechanism: The thiol undergoes a Michael addition with the excess acrylate, tethering it to the solid bead.
-
Procedure:
-
Add 2-3 equivalents of resin relative to the estimated acrylate impurity.
-
Stir gently at room temperature for 4 hours.
-
Filter the resin. The filtrate is acrylate-free.
-
Synthesis Design: Prevention Strategy
To avoid these impurities in future batches, alter the synthesis parameters:
Figure 2: Strategic adjustments to minimize bis-adduct formation during synthesis.
Key Takeaway: Always add the electrophile (acrylate) dropwise to an excess of the nucleophile (allylamine) at low temperature (0°C). This ensures that every molecule of acrylate encounters a swarm of allylamine, statistically favoring the mono-adduct over the secondary reaction.
References
-
Mather, B. D., et al. (2006).[3] "Michael addition reactions in macromolecular design for emerging technologies."[3] Progress in Polymer Science, 31(5), 487-531.[3] [3]
-
Organic Chemistry Portal. "Michael Addition."
-
National Toxicology Program. "Methyl Propionate - Physical Properties." CAMEO Chemicals.[4]
-
TCI Chemicals. "Methyl 3-(Diethylamino)propionate Specifications." (Used for boiling point estimation of homologous series).
-
Sigma-Aldrich. "Methyl 3-(dimethylamino)propionate SDS."
Sources
challenges in the polymerization of N-allyl functionalized monomers
Current Status: Operational Topic: Troubleshooting N-Allyl Functionalized Monomer Polymerization Ticket ID: N-ALLYL-POLY-001 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division
Executive Summary: The "Allylic Curse"
If you are experiencing low conversion (<40%), low molecular weight (oligomers), or complete inhibition when polymerizing N-allyl monomers (e.g., allylamine, diallylamine), you are likely encountering Degradative Chain Transfer .
Unlike vinyl or acrylic monomers, allyl monomers possess a hydrogen atom on the carbon
This guide provides the protocols to bypass this thermodynamic trap using protonation strategies , cyclopolymerization control , and specific Reversible Deactivation Radical Polymerization (RDRP) agents.
Module 1: The Kinetics of Failure (Diagnostics)
Before optimizing, confirm the mechanism of failure.
Diagnostic Diagram: Propagation vs. Degradative Transfer
The following pathway illustrates the competition between successful chain growth and the formation of the "dead" allylic radical.
Caption: The kinetic competition where
Module 2: Troubleshooting Free Radical Polymerization (FRP)
FAQ: Why does my allylamine polymerization turn black/brown and stop?
Root Cause: This is characteristic of oxidative degradation and the formation of stable allylic radical species that terminate chains. Solution: You must alter the polarity of the monomer to suppress hydrogen abstraction.
The Protonation Protocol (The "Salt Effect")
Converting the amine to an ammonium salt exerts a strong electron-withdrawing effect. This reduces the electron density of the double bond (reducing
Step-by-Step Protocol:
-
Preparation: Chill the N-allyl amine monomer (e.g., allylamine) to 0°C in an ice bath.
-
Acid Addition: Dropwise add concentrated Hydrochloric Acid (HCl) or Phosphoric Acid (
) to the monomer.-
Target pH: < 2.0.
-
Stoichiometry: 1.05 equivalents of acid per amine group.
-
-
Purification: The monomer salt often precipitates or can be recrystallized from ethanol/water. Do not polymerize the free base.
-
Initiator Selection: Use water-soluble azo initiators like AIBA (V-50) (2,2'-Azobis(2-methylpropionamidine) dihydrochloride). Avoid persulfates if possible, as they can induce oxidative side reactions with amines.
-
Concentration: Maintain high monomer concentration (>2.5 M or bulk if melting point permits) to favor intermolecular propagation over intramolecular transfer.
Expected Outcome: Conversion rates increasing from <10% (free base) to >80% (salt form).
Module 3: Advanced Architectures (RAFT/CRP)
FAQ: Can I use RAFT to control N-allyl polymerization?
Answer: Yes, but standard RAFT agents (Dithiobenzoates) often fail because they are too stable to fragment when paired with the unstable, highly reactive propagating radical of a non-conjugated monomer like N-allyl.
RAFT Agent Selection Guide
You must match the reactivity of the Chain Transfer Agent (CTA) to the monomer (LAM - Less Activated Monomer).
| Monomer Type | Recommended RAFT Agent Class | Specific Reagent (Example) | Why? |
| N-Allyl Amides/Amines | Xanthates (MADIX) | O-ethyl-S-(1-methoxycarbonyl)ethyl xanthate | The O-alkyl group destabilizes the intermediate, promoting fragmentation for reactive monomers. |
| Diallyl (Cyclopolymerization) | Dithiocarbamates | Cyanomethyl methyl(phenyl) dithiocarbamate | Balanced stability for the cyclized radical species. |
| Conjugated/Allyl Mix | Switchable RAFT | N-(4-pyridinyl)-N-methyl dithiocarbamate | Can be protonated/deprotonated to switch activity between "MAM" and "LAM" modes. |
Critical Warning: Do not use Trithiocarbonates or Dithiobenzoates (e.g., CPDB) for pure N-allyl monomers; they will cause severe retardation (inhibition periods >24h).
Module 4: Diallyl Monomers & Cyclopolymerization
The Butler Mechanism Challenge
Diallyl monomers (like Diallyldimethylammonium chloride - DADMAC) do not form crosslinked networks immediately; they form linear chains containing cyclic structures via Butler's Cyclopolymerization .
Troubleshooting Topology:
-
Problem: "I wanted a linear polymer, but I got a gel."
-
Cause: The "pendant" double bond reacted with another chain instead of cyclizing intramolecularly.
-
Fix:Decrease Monomer Concentration. While high concentration favors rate (
), excessively high concentration (>4 M) increases the probability of intermolecular collision (crosslinking) over intramolecular cyclization.
-
-
Problem: "I wanted 6-membered rings (piperidine), but got 5-membered (pyrrolidine)."
-
Insight: 5-membered rings are kinetically favored (faster closure). 6-membered rings are thermodynamically favored.
-
Fix: To favor 6-membered rings, increase temperature (allowing thermodynamic equilibration) and use bulky substituents on the Nitrogen to sterically hinder the tighter 5-ring closure.
-
Module 5: Metal-Catalyzed Polymerization (ATRP)
FAQ: Why does my Copper catalyst turn blue and precipitate?
Root Cause: Catalyst Poisoning. The nitrogen lone pair in N-allyl monomers is a strong ligand. It displaces the ATRP ligand (e.g., PMDETA, bipy) from the Copper center, forming a catalytically inactive complex.
Troubleshooting Workflow
Caption: Decision tree for overcoming catalyst deactivation in ATRP of nitrogen-functionalized monomers.
Corrective Protocol for ATRP:
-
Lewis Acid Complexation: Pre-react the monomer with Zinc Chloride (
) or Aluminum Chloride ( ). This binds the nitrogen lone pair, preventing it from interfering with the Copper catalyst. -
Ligand Strength: Use ligands with higher binding constants than the monomer amine (e.g., Me6TREN or TPMA) to ensure the catalyst remains intact.
References
-
Mechanism of Degradative Chain Transfer
- Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate and the Fate of the Peroxide. Journal of the American Chemical Society.
-
Butler's Cyclopolymerization
- Butler, G. B., & Ingley, F. L. (1951). Two-Stage Polymerization. I. Preparation and Polymerization of Substituted Allyl Phenyl Ethers. Journal of the American Chemical Society.
-
RAFT Polymerization of Allyl Monomers (Xanthates)
- Destarac, M. (2018). Xanthates as Chain-Transfer Agents in Controlled Radical Polymerization (MADIX): Past, Present, and Future. Polymer Reviews.
- Masterman, J. et al. (2013). Polymerization of allylamine: protonation and control. Journal of Polymer Science Part A: Polymer Chemistry.
-
Switchable RAFT Agents
- Benaglia, M., et al. (2009). Universal (Switchable) RAFT Agents. Journal of the American Chemical Society.
Technical Support Center: Stability & Handling of Methyl 3-(N-allylamino)propionate
Ticket Focus: Preventing Unwanted Polymerization & Degradation Applicable Compound: Methyl 3-(N-allylamino)propionate (CAS: 37732-74-4) User Level: Senior Researcher / Process Chemist
The Science of Instability: Why This Molecule Misbehaves
Before implementing a protocol, you must understand the two distinct mechanisms that drive "unwanted polymerization" in this specific molecule. It is not just a simple radical cure; it is a competition between Allylic Degradation and Retro-Michael Decomposition .
A. The Allylic Trap (Oligomerization)
Unlike acrylates, which polymerize rapidly into hard solids, the allyl group in Methyl 3-(N-allylamino)propionate undergoes Degradative Chain Transfer .
-
A free radical (
) abstracts a hydrogen from the allylic position (adjacent to the double bond) rather than adding to the double bond. -
This forms a resonance-stabilized allylic radical.
-
This stable radical is too unreactive to propagate a long chain but terminates other growing chains.
-
Result: You rarely get a solid polymer. Instead, you get a viscous, yellow/orange oil composed of dimers and oligomers. This makes purification difficult and lowers assay purity.
B. The Retro-Michael Threat (The Hidden Danger)
This molecule is a
-
The Risk: If you overheat the material (e.g., during distillation), it reverts to Methyl Acrylate and Allylamine .
-
The Outcome: Methyl Acrylate is highly reactive.[1] Once generated, it can polymerize violently, leading to rapid gelling or "popcorn" polymer formation in your distillation head.
Visualization: The Dual-Path Instability Mechanism
Caption: Figure 1. Dual instability pathways. The upper path leads to gradual thickening (oligomerization), while the lower path (Retro-Michael) can trigger rapid, dangerous polymerization of the breakdown products.
Storage & Handling Protocols (The "Goldilocks" Zone)
The most common error with this molecule is mismanaging oxygen.
The Oxygen Paradox
-
Requirement: Standard inhibitors like MEHQ (4-Methoxyphenol) require dissolved oxygen to function.[2] They scavenge peroxy radicals formed by the reaction of oxygen with carbon-centered radicals.
-
Conflict: This molecule is a secondary amine. Amines oxidize in air, turning yellow (N-oxide formation).
-
Solution: You must balance inhibitor activity against amine oxidation.
Storage Decision Matrix
| Parameter | Recommendation | The "Why" (Scientific Grounding) |
| Temperature | 2°C – 8°C | Slows both radical generation (polymerization) and N-oxidation (yellowing). |
| Headspace | Air (Aerated) | If using MEHQ, do not store under pure Nitrogen. The inhibitor will deactivate, and the monomer may polymerize "in the dark." |
| Container | Amber Glass / HDPE | Blocks UV light (290–400 nm), which cleaves the C-H allylic bond. |
| Inhibitor | MEHQ (100–200 ppm) | Standard stabilizer. Requires ~5–20 ppm dissolved oxygen in the liquid. |
| Shelf Life | 6–12 Months | Allyl amines degrade faster than simple esters due to the reactive amine hydrogen. |
Inhibitor Management & Troubleshooting
FAQ: "My monomer turned yellow. Is it polymerized?"
Diagnosis: Likely Oxidation , not Polymerization.
-
Explanation: Secondary amines react with atmospheric oxygen to form N-oxides and colored imine impurities. This is a chemical purity issue, not a gelling issue.
-
Test: Check viscosity. If it flows like water, it is just oxidized. If it is syrup-like, it is oligomerizing.
-
Remedy: Distill under reduced pressure (vacuum) to remove colored impurities, but add fresh inhibitor to the receiver flask immediately.
FAQ: "Can I distill this to purify it?"
Diagnosis: High Risk Operation.
-
Warning: As noted in the mechanism section, heating >100°C can trigger the Retro-Michael reaction.
-
Protocol:
-
High Vacuum is Mandatory: You must lower the boiling point below 80°C.
-
Inhibit the Pot: Add 500 ppm PTZ (Phenothiazine) to the distillation pot. PTZ works anaerobically (unlike MEHQ) and is safer during the oxygen-depleted conditions of vacuum distillation.
-
Inhibit the Receiver: Pre-load the receiving flask with MEHQ so the condensing liquid is immediately stabilized.
-
FAQ: "I need to use this in a radical polymerization. How do I remove the inhibitor?"
Diagnosis: Inhibitor Removal Protocol. Do not wash with base (NaOH), as this can hydrolyze the ester. Use an adsorption column.
Step-by-Step Protocol:
-
Prepare Column: Pack a glass column with Inhibitor Remover (commercial alumina-based beads) or neutral alumina.
-
Flow: Pass the Methyl 3-(N-allylamino)propionate through the column by gravity or slight nitrogen pressure.
-
Usage: Use the monomer immediately (within 1 hour). Without inhibitor, the allylic hydrogens are highly susceptible to abstraction.
-
Verification: A quick colorimetric test (e.g., caustic color test) can verify inhibitor removal, but usually, the color change of the monomer from slightly yellow (MEHQ) to water-white indicates success.
Advanced Troubleshooting: The Decision Tree
Use this logic flow to diagnose stability issues in your lab.
Caption: Figure 2. Diagnostic logic for stability issues. Differentiates between viscosity (polymerization) and color (oxidation).
Summary of Key Recommendations
-
Storage: Keep at 2–8°C in Amber bottles.
-
Atmosphere: Maintain Headspace Air if using MEHQ. Do not purge with Nitrogen unless using anaerobic inhibitors (PTZ).
-
Distillation: Never distill at atmospheric pressure. Use high vacuum to keep T < 80°C to prevent Retro-Michael decomposition.
-
Inhibitor: Maintain MEHQ at 100–200 ppm .
References
-
Principles of Polymerization. Odian, G. (2004). Wiley-Interscience. (Standard text describing degradative chain transfer in allyl monomers).
-
Inhibition of Free Radical Polymerization. National Institutes of Health (PMC). Detailed review of phenolic inhibitors (MEHQ) and their oxygen requirement.
-
Safe Handling of Acrylic Esters. BASF Technical Bulletin. (While for acrylates, the MEHQ/Oxygen mechanism applies identically to this monomer).
-
Allylamine Safety Data Sheet. PubChem. (Provides stability data for the amine component and decomposition risks).
-
Reversibility of the Michael Reaction.Journal of Organic Chemistry. (Mechanistic grounding for the Retro-Michael risk in
-amino esters).
Sources
resolving issues with product isolation in Methyl 3-(N-allylamino)propionate synthesis
Ticket ID: #AM-3092-ISO Topic: Troubleshooting Product Isolation & Purity in Aza-Michael Additions Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of Methyl 3-(N-allylamino)propionate via the aza-Michael addition of allylamine to methyl acrylate is theoretically simple but operationally deceptive. The primary failure mode is not the reaction conversion, but the selectivity and isolation of the mono-adduct.
Users frequently report three core issues:
-
Bis-Adduct Contamination: Inseparable mixtures of secondary and tertiary amines.
-
Retro-Michael Decomposition: Loss of product during high-heat distillation.
-
Polymerization: Formation of insoluble gels during workup.
This guide deconstructs these failure modes and provides a self-validating protocol to ensure high-purity isolation.
Module 1: The "Bis-Adduct" Trap (Stoichiometry & Selectivity)
The Problem
You are targeting the secondary amine (Mono-adduct), but the product itself is a nucleophile. As the reaction proceeds, the formed Methyl 3-(N-allylamino)propionate competes with the starting allylamine for the remaining methyl acrylate.
If you run this reaction at a 1:1 stoichiometric ratio, you will statistically generate significant amounts of the Bis-adduct (tertiary amine).[1] Separation of the mono- and bis-adducts via silica chromatography is difficult due to tailing, and distillation requires excessive heat that degrades the product.
The Solution: Kinetic Control via Excess
You must operate under conditions where the concentration of Allylamine
-
Standard Protocol: Use 3.0 to 5.0 equivalents of Allylamine relative to Methyl Acrylate.
-
Mechanism: The excess allylamine statistically "swamps" the acrylate, ensuring it reacts with the primary amine before it encounters a product molecule.[1]
-
Validation: Allylamine is volatile (B.P. ~53°C).[1] The excess is easily removed via rotary evaporation, leaving the crude product significantly purer.[1]
Visualizing the Competition
The following diagram illustrates the competing pathways. You must block the red path.
Figure 1: Reaction pathway showing the competitive formation of the bis-adduct. High equivalents of Allylamine suppress the dashed red path.
Module 2: Isolation & Purification Protocol
Critical Warning: The Retro-Michael Reaction
-amino esters are thermally unstable. Heating them above 100°C—especially in the presence of base—can trigger a Retro-Michael reaction, reverting the product back to volatile allylamine and methyl acrylate.-
Symptom: Distillation yield is low; receiver flask contains starting materials.
-
Fix: Use high vacuum (<5 mmHg) to keep distillation temperatures below 80°C.
Step-by-Step Isolation Workflow
| Step | Operation | Technical Rationale |
| 1 | Cold Addition | Add Methyl Acrylate dropwise to neat Allylamine (5 equiv) at 0°C. Why: The reaction is exothermic. Heat promotes polymerization and bis-addition. |
| 2 | Room Temp Stir | Allow to warm to 25°C and stir for 2-4 hours. Monitor via TLC (stain with KMnO4 or Ninhydrin).[1] |
| 3 | Evaporation | Rotovap at 40°C (mild vacuum) to remove excess Allylamine. Note: Do not use high heat. |
| 4 | Vacuum Distillation | Distill the residue under high vacuum (0.1 - 2.0 mmHg). Target: Collect the fraction boiling at ~60-75°C (pressure dependent). |
| 5 | Storage | Store under Argon at 4°C. Amines absorb CO2 from air; esters hydrolyze with moisture. |
Decision Logic for Workup
Use this flow to determine if your crude material is salvageable or requires re-synthesis.
Figure 2: Troubleshooting logic for isolation. Note that separating high amounts of bis-adduct is often more costly than restarting with proper stoichiometry.
Module 3: Troubleshooting FAQ
Q1: My product turned into a solid white gel during rotary evaporation. What happened?
-
Diagnosis: This is likely Poly(methyl acrylate) or an ammonium salt from CO2 absorption.[1]
-
Cause: If you did not use enough allylamine, excess methyl acrylate remained.[1] Upon heating in the rotovap, it polymerized.[1] Alternatively, if left open to air, the amine formed a carbamate salt.[1]
-
Fix: Ensure 100% consumption of Methyl Acrylate before workup. Add a radical inhibitor (e.g., BHT or Hydroquinone) to the crude mixture before stripping solvents if you suspect unreacted acrylate.[1]
Q2: I see the product on TLC, but after column chromatography, the yield is near zero.
-
Diagnosis: The product "stuck" to the silica.
-
Cause: Secondary amines interact strongly with the acidic silanols on silica gel.
-
Fix: You must deactivate the silica. Pre-wash the column with 1% Triethylamine in Hexanes, or use a mobile phase containing 1-5% Methanol saturated with Ammonia (7N NH3 in MeOH).[1] However, distillation is vastly superior for this specific molecule.[1]
Q3: The NMR shows a clean product, but the integration for the methyl ester is low (e.g., 2.5H instead of 3H).
-
Diagnosis: Hydrolysis or Transesterification.
-
Cause: If you used methanol as a solvent and heated it, or if moisture entered the reaction, the ester may have hydrolyzed to the acid or exchanged.[1]
-
Fix: Run the reaction neat (solvent-free) or in anhydrous THF. Avoid water during workup (no aqueous extraction necessary if distilling).[1]
Q4: Can I use acid-base extraction to purify this?
-
Diagnosis: Risky.
-
Reason: While you can protonate the amine to pull it into water, the ester group is susceptible to hydrolysis in both acidic and basic aqueous solutions.[1]
-
Recommendation: If you must extract, keep the aqueous phase cold (0°C), use mild base (NaHCO3) for neutralization, and work quickly.[1] Distillation remains the gold standard here.
References
-
Aza-Michael Addition Overview
-
Rulev, A. Y. (2017).[1] "Aza-Michael reaction: achievements and prospects." Russian Chemical Reviews.
- Context: Provides the mechanistic grounding for the reversibility (Retro-Michael)
-
-
Stoichiometry & Selectivity
-
Purific
-Amino Esters:-
Bartoli, G., et al. (2005).[1] "Solvent-Free Synthesis of
-Amino Esters." Journal of Organic Chemistry. - Context: Validates the solvent-free/neat protocol and vacuum distillation isol
-
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Catalytic N-Allylation of β-Amino Esters: A Performance Comparison
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive technical guide on the synthesis of N-allyl β-amino esters, a critical transformation in the development of novel therapeutics and complex organic molecules. The introduction of an N-allyl group can significantly modulate the biological activity and pharmacokinetic properties of lead compounds. This guide provides an in-depth, objective comparison of leading catalytic systems for this reaction, grounded in experimental data and field-proven insights. We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, empowering you to select and optimize the ideal catalytic system for your specific research needs.
The Strategic Importance of N-Allyl β-Amino Esters
β-Amino esters are foundational building blocks in medicinal chemistry. The subsequent N-allylation is a key decorative step, furnishing a versatile functional handle for further molecular elaboration, such as in peptide modifications and the synthesis of macrocycles. The choice of catalyst for this transformation is paramount, directly impacting yield, stereoselectivity, and overall efficiency. This guide will navigate the performance of prominent catalytic systems, with a focus on palladium, iridium, and organocatalytic approaches.
Transition Metal Catalysis: The Powerhouses of N-Allylation
Transition metal complexes, particularly those of palladium and iridium, are the workhorses for the N-allylation of amines. Their efficacy stems from their ability to activate allylic substrates and facilitate nucleophilic attack by the β-amino ester.
Palladium Catalysis: The Established Gold Standard
Palladium catalysis, typically operating through the well-established Tsuji-Trost mechanism, is a robust and widely employed method for N-allylation.[1] The catalytic cycle generally involves the oxidative addition of a Pd(0) species to an allylic electrophile, forming a π-allyl-Pd(II) intermediate. The β-amino ester then acts as a nucleophile, attacking the π-allyl complex to yield the N-allylated product and regenerate the Pd(0) catalyst.
Senior Application Scientist's Field Notes: The choice of ligand is critical in palladium catalysis. It dictates the catalyst's reactivity, stability, and, in asymmetric variants, the stereochemical outcome. For challenging substrates, a thorough ligand screening is often the key to success. A new class of tartaric acid-derived C2-symmetric chiral diphosphane ligands has shown exceptional promise in achieving high levels of catalyst control in the N-allylation of amino acid esters.[1]
Visualizing the Mechanism: The Tsuji-Trost Catalytic Cycle
Sources
Literature Review and Comparison Guide: N-Allylamino Propionate Esters in Synthesis
Executive Summary
N-allylamino propionate esters (specifically N-allyl-
This guide evaluates the synthesis and application of these esters, comparing them against N-benzyl and N-Boc alternatives. It establishes the aza-Michael addition as the superior synthetic route over direct alkylation and details their utility in constructing nitrogen heterocycles (pyrrolidines and piperidines) via radical-mediated pathways.
Synthesis Methods: Comparative Analysis
The synthesis of N-allylamino propionate esters is primarily achieved through two distinct pathways. The choice of method significantly impacts yield, purity, and scalability.
Method A: Aza-Michael Addition (Preferred)
This method involves the conjugate addition of allylamine to acrylate esters (e.g., ethyl acrylate).
-
Mechanism: The nitrogen lone pair attacks the
-carbon of the -unsaturated ester. -
Advantages: Atom economical, solvent-free options available, high chemoselectivity (avoids quaternary ammonium salt formation if stoichiometry is controlled).
-
Catalysis: Often proceeds without catalyst, or accelerated by Lewis acids (
, ) or Brønsted bases.
Method B: Direct Nucleophilic Substitution (Alternative)
This method involves the alkylation of
-
Mechanism:
displacement of the halide. -
Disadvantages: Prone to over-alkylation (forming N,N-diallyl species), requires stoichiometric base, generates salt waste.
Performance Comparison Table
| Feature | Aza-Michael Addition (Method A) | Direct Alkylation (Method B) |
| Primary Reagents | Allylamine + Ethyl Acrylate | |
| Selectivity | High (Mono-addition favored) | Low (Mix of mono/di-alkylated) |
| Atom Economy | 100% (Addition reaction) | <50% (Elimination of HBr/Base) |
| Typical Yield | 85–98% | 40–60% |
| Purification | Distillation or simple wash | Column Chromatography required |
| Green Metric | High (often solvent-free) | Low (requires solvent/base) |
Visualization of Synthetic Pathways
Figure 1: Comparative synthetic pathways. Method A (Green) offers a direct, high-yield route, while Method B (Red) risks over-alkylation.
Applications in Drug Development[4]
Radical Cyclization to Pyrrolidines
N-allylamino propionate esters serve as ideal precursors for 5-exo-trig radical cyclizations. When the nitrogen is acylated with an
-
Mechanism: A transition metal (Cu or Ru) abstracts the halogen, generating a radical that cyclizes onto the allyl double bond.
-
Utility: Rapid access to pyrrolidin-2-ones (lactams), a scaffold ubiquitous in racetams (nootropics) and anti-epileptic drugs.
Ring-Closing Metathesis (RCM)
The N-allyl group is a "silent" handle that can be activated later. By acylating the amine with an acryloyl group, the substrate becomes a diene suitable for Grubbs-catalyzed RCM to form 5-, 6-, or 7-membered unsaturated lactams.
Orthogonal Protection Strategy
Compared to N-benzyl (hydrogenolysis removal) or N-Boc (acid removal), the N-allyl group is orthogonal. It is stable to both TFA and piperidine, making it compatible with Fmoc solid-phase peptide synthesis (SPPS).
-
Deprotection: Pd(PPh
) / NDMBA (1,3-dimethylbarbituric acid).
Experimental Protocol: Aza-Michael Synthesis
Objective: Synthesis of Ethyl 3-(allylamino)propanoate via solvent-free aza-Michael addition. Scale: 50 mmol.
Materials
-
Allylamine (CAS: 107-11-9): 3.75 mL (50 mmol)
-
Ethyl Acrylate (CAS: 140-88-5): 5.43 mL (50 mmol)
-
Basic Alumina (
): 1.0 g (Catalyst)
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, place 1.0 g of basic alumina.
-
Addition: Cool the flask to 0°C in an ice bath. Add Allylamine (50 mmol) followed by the dropwise addition of Ethyl Acrylate (50 mmol) over 15 minutes. Note: The reaction is exothermic.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4 hours. Monitor consumption of acrylate by TLC (Hexane/EtOAc 7:3, stain with KMnO
). -
Work-up: Filter the reaction mixture through a small pad of Celite to remove the alumina. Wash the pad with 10 mL of diethyl ether.
-
Concentration: Remove the solvent and any unreacted volatile starting materials under reduced pressure (rotary evaporator).
-
Purification: The crude oil is typically >95% pure. For analytical grade, perform vacuum distillation (bp ~85°C at 5 mmHg).
Self-Validation Check:
-
1H NMR (CDCl
): Look for the disappearance of acrylate vinyl protons (5.8–6.4 ppm) and the appearance of the propionate backbone triplets at ~2.5 ppm and ~2.9 ppm.
Mechanistic Visualization: Radical Cyclization
The following diagram illustrates the transformation of an N-allylamino propionate derivative into a lactam via Cu(I)-catalyzed ATRC.
Figure 2: Atom Transfer Radical Cyclization (ATRC) mechanism. The N-allyl group acts as the radical acceptor to form the lactam ring.
References
-
Aza-Michael Mono-addition Using Acidic Alumina. MDPI. Available at: [Link]
-
Intramolecular cyclization of N-allyl propiolamides. ResearchGate. Available at: [Link]
-
Synthesis of N-alkyl-β-amino acids and their methyl esters. Cambridge Core. Available at: [Link]
-
Pure N-Alkylaminopropionic Acid Sodium Salts: Synthesis. Semantic Scholar. Available at: [Link][1]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
